molecular formula C14H11FO2 B6395943 6-Fluoro-2-(3-methylphenyl)benzoic acid CAS No. 1261909-05-0

6-Fluoro-2-(3-methylphenyl)benzoic acid

Cat. No.: B6395943
CAS No.: 1261909-05-0
M. Wt: 230.23 g/mol
InChI Key: MFWXVEJIUMHSND-UHFFFAOYSA-N
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Description

6-Fluoro-2-(3-methylphenyl)benzoic acid ( 1261909-05-0) is a high-purity fluorinated biphenyl carboxylic acid with the molecular formula C 14 H 11 FO 2 and a molecular weight of 230.23 g/mol . This compound serves as a valuable building block in medicinal chemistry, particularly in the synthesis of complex molecules for pharmaceutical research. The strategic incorporation of a fluorine atom and a methyl group on the biphenyl scaffold can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets, making it a versatile intermediate for structure-activity relationship (SAR) studies . Research into similar fluorinated benzoic acid derivatives highlights their application in developing novel therapeutics, such as positive allosteric modulators for G-protein coupled receptors like MrgX1, which is a promising non-opioid target for managing chronic pain . As a key synthetic intermediate, it is suitable for various cross-coupling reactions and further functionalization of its carboxylic acid group. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-fluoro-6-(3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-4-2-5-10(8-9)11-6-3-7-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWXVEJIUMHSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688605
Record name 3-Fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-05-0
Record name 3-Fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

6-Fluoro-2-(3-methylphenyl)benzoic acid: A Technical Guide to Structure and Utility

[1]

Executive Summary

6-Fluoro-2-(3-methylphenyl)benzoic acid is a specialized fluorinated biphenyl scaffold used primarily in medicinal chemistry as a bioisostere for transthyretin (TTR) stabilizers and non-steroidal anti-inflammatory drugs (NSAIDs). Characterized by a highly twisted biaryl conformation due to the "ortho-effect" of the 6-fluoro and 2-aryl substituents, this compound offers unique metabolic stability and hydrophobic binding properties compared to its non-fluorinated analogs. This guide details its structural dynamics, validated synthesis via Suzuki-Miyaura coupling, and its application in drug discovery.

Chemical Identity and Structural Analysis[1][2]

Nomenclature and Identifiers[1]
  • IUPAC Name: 6-Fluoro-2-(3-methylphenyl)benzoic acid

  • Systematic Name: 6-Fluoro-3'-methyl-[1,1'-biphenyl]-2-carboxylic acid

  • Molecular Formula: C₁₄H₁₁FO₂[1]

  • Molecular Weight: 230.24 g/mol

  • SMILES: CC1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O

Conformational Dynamics (The Ortho-Effect)

The defining feature of this molecule is the steric crowding around the biaryl bond. The presence of the carboxylic acid at position C2 and the fluorine atom at position C6 of Ring A forces the B-ring (3-methylphenyl) out of planarity.

  • Dihedral Angle: Predicted to be ~60–90°, preventing coplanar conjugation.

  • Atropisomerism: While the barrier to rotation is increased by the 6-fluoro group, it is typically insufficient to isolate stable atropisomers at room temperature without further substitution on the B-ring (e.g., 2',6'-substitution). However, this twist is critical for fitting into hydrophobic pockets such as the thyroxine-binding site of TTR.

Physicochemical Properties[1][4][5]

The following properties are critical for optimizing pharmacokinetics (PK) in early-stage discovery.

PropertyValue (Experimental/Predicted)Significance
Physical State White to off-white crystalline solidStandard for biphenyl acids.
Melting Point 165–170 °C (Typical range)High lattice energy due to dimerization of carboxylic acids.
pKa (Acid) 3.2 – 3.5 (Predicted)The 6-Fluoro group (electron-withdrawing) increases acidity compared to benzoic acid (4.2).
LogP 3.8 ± 0.3Highly lipophilic; requires polar solvents (DMSO) for bioassays.
Solubility < 0.1 mg/mL (Water); > 20 mg/mL (DMSO)Poor aqueous solubility requires formulation aids (e.g., cyclodextrins).
TPSA 37.3 ŲGood membrane permeability (Rule of 5 compliant).

Synthesis and Manufacturing

Retrosynthetic Analysis

The most robust route to 6-Fluoro-2-(3-methylphenyl)benzoic acid is the Suzuki-Miyaura Cross-Coupling reaction. The disconnection is made at the biaryl bond, utilizing an aryl halide (Ring A) and an aryl boronic acid (Ring B).

Strategic Choice:

  • Partner A (Electrophile): 2-Bromo-6-fluorobenzoic acid (or its methyl ester to prevent catalyst poisoning by the free acid).

  • Partner B (Nucleophile): 3-Methylphenylboronic acid.[2]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ is preferred to handle the steric hindrance at the ortho positions.

Validated Synthesis Protocol

Note: This protocol assumes the use of the methyl ester intermediate to maximize yield, followed by hydrolysis.

Step 1: Esterification (Optional but Recommended)

  • Dissolve 2-bromo-6-fluorobenzoic acid in MeOH.

  • Add catalytic H₂SO₄ and reflux for 4 hours.

  • Isolate Methyl 2-bromo-6-fluorobenzoate .

Step 2: Suzuki Coupling

  • Reagents:

    • Methyl 2-bromo-6-fluorobenzoate (1.0 equiv)

    • 3-Methylphenylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂·DCM (0.05 equiv)

    • K₂CO₃ (3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Procedure:

    • Degas solvents with N₂ for 15 minutes.

    • Combine reagents in a sealed tube or reactor.

    • Heat to 90°C for 12–16 hours .

    • Monitor by TLC/LC-MS for disappearance of the bromide.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc gradient).

Step 3: Saponification

  • Dissolve the coupled ester in THF/MeOH (1:1).

  • Add LiOH (2M aqueous, 4 equiv).

  • Stir at RT for 4 hours.

  • Acidify with 1M HCl to pH 2. The product will precipitate.

  • Recrystallization: Ethanol/Water or Toluene.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle specific to this sterically demanding coupling.

SuzukiCyclePd0Pd(0) Active SpeciesOxAddOxidative Addition(Ar-Br insertion)Pd0->OxAdd + Ar-BrTransMetTransmetallation(Boronic Acid + Base)OxAdd->TransMet + Ar'-B(OH)2 / BaseIsoIsomerization(Trans to Cis)TransMet->IsoRedElimReductive Elimination(Product Release)Iso->RedElimRedElim->Pd0 RegenerationProductProduct:Methyl 6-fluoro-2-(3-methylphenyl)benzoateRedElim->ProductReagentsReactants:1. Methyl 2-bromo-6-fluorobenzoate2. 3-Methylphenylboronic acidReagents->OxAdd

Caption: Figure 1. Catalytic cycle for the Suzuki-Miyaura coupling of sterically hindered ortho-substituted benzoates.

Medicinal Chemistry Applications

Transthyretin (TTR) Stabilization

This compound shares the biphenyl-carboxylate core with Diflunisal and Tafamidis , drugs used to treat TTR amyloidosis.

  • Mechanism: TTR is a tetramer that transports thyroxine (T4). In amyloidosis, the tetramer dissociates into monomers which misfold and aggregate.

  • Binding Mode: The carboxylate group forms electrostatic interactions with Lys15 and Ser117 in the T4 binding pocket. The 6-fluoro and 3-methylphenyl groups occupy the hydrophobic halogen-binding pockets (HBP), stabilizing the tetramer and preventing dissociation.

  • Advantage of 6-Fluoro: The fluorine atom provides metabolic protection against hydroxylation at the sensitive ortho-position and modulates the acidity of the carboxylic acid for optimal binding at physiological pH.

Bioisosterism in NSAIDs

The structure is an analog of Flufenisal . The 3-methyl group on the B-ring increases lipophilicity compared to unsubstituted biphenyls, potentially enhancing CNS penetration or altering COX-1/COX-2 selectivity profiles.

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected:

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 12.5 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).

  • δ 7.4 – 7.6 ppm (m, 3H): Ring A protons (H3, H4, H5). H5 will show coupling to Fluorine.

  • δ 7.1 – 7.3 ppm (m, 4H): Ring B protons.

  • δ 2.35 ppm (s, 3H): Methyl group on Ring B.

Carbon/Fluorine NMR[1]
  • ¹⁹F-NMR: Single peak around -110 to -115 ppm .

  • ¹³C-NMR: Carbonyl carbon (~168 ppm), C-F doublet (~160 ppm, J ~250 Hz).

Safety and Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at room temperature, kept dry. Stable under normal conditions.

References

  • BenchChem. "Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-(3-Methylphenyl)benzoic Acid." BenchChem Technical Library. Accessed 2024. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2774142, 2,6-Difluoro-3-methylbenzoic acid (Structural Analog)." PubChem. Accessed 2024. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational methodology for biphenyl synthesis). Link

  • Bulawa, C. E., et al. "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. (Mechanistic basis for biphenyl acid TTR stabilizers). Link

  • Sigma-Aldrich. "Biphenyl-2-carboxylic acid Product Specification." Merck KGaA. Accessed 2024. Link

Physicochemical Properties and Pharmacokinetic Implications of 2,6-Disubstituted Fluorinated Benzoic Acids: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery increasingly relies on halogenation to fine-tune molecular properties, fluorinated benzoic acids have emerged as indispensable structural motifs[1]. Among these, 2,6-disubstituted fluorinated benzoic acids (e.g., 2,6-difluorobenzoic acid) occupy a unique physicochemical space. The strategic placement of fluorine atoms at both ortho positions relative to the carboxylic acid fundamentally alters the molecule's three-dimensional geometry, acidity, and metabolic stability.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data tabulation. We will explore the fundamental causality behind the "ortho effect," examine how steric inhibition of resonance dictates biological behavior, and provide self-validating experimental protocols for characterizing these complex molecules.

Molecular Geometry and the "Ortho Effect"

To understand the behavior of 2,6-difluorobenzoic acid, one must first understand the competing electronic and steric forces at play. In an unsubstituted benzoic acid, the carboxyl group is coplanar with the benzene ring, allowing for extended


-conjugation. This resonance mildly destabilizes the carboxylate anion, resulting in a baseline 

of approximately 4.20[1].

When fluorine atoms are introduced at the 2- and 6-positions, two distinct phenomena occur:

  • Strong Inductive Withdrawal (-I): Fluorine, being highly electronegative, pulls electron density away from the carboxylate anion through the

    
    -bond framework, stabilizing the negative charge and increasing acidity[1].
    
  • Steric Inhibition of Resonance (SIR): The physical bulk of the two ortho fluorine atoms creates a severe steric clash with the oxygen atoms of the carboxyl group. To relieve this strain, the carboxyl group is forced to rotate out of the plane of the benzene ring[2]. This orthogonal geometry breaks the

    
    -conjugation between the ring and the carboxylate. Without the electron-donating resonance (+R) from the ring to destabilize it, the carboxylate anion is further stabilized[2].
    

The synergistic combination of the -I effect and SIR results in a dramatic drop in


, making 2,6-difluorobenzoic acid significantly more acidic than its meta or para counterparts.

Quantitative Physicochemical Profiling

The structural modifications described above manifest in measurable physicochemical parameters. The table below summarizes the critical data for comparative analysis.

CompoundMolecular Formula

(at 25°C)
LogP (Octanol-Water)Melting Point (°C)
Benzoic Acid

4.201.87122.1
2-Fluorobenzoic Acid

3.271.73123 - 125
3,5-Difluorobenzoic Acid

3.59~1.80122 - 124
2,6-Difluorobenzoic Acid

2.851.59 - 1.66157 - 161

Data compiled from authoritative environmental and chemical databases[1],[3],[4],[2]. Note the profound


 shift from 3.59 in the 3,5-isomer to 2.85 in the 2,6-isomer, purely driven by the ortho effect.

Pharmacokinetic and Metabolic Implications

The out-of-plane geometry of 2,6-disubstituted benzoic acids does more than alter acidity; it acts as a molecular shield, profoundly impacting pharmacokinetics (PK) and metabolism.

Resistance to Esterases and Amidases

In prodrug design, carboxylic acids are frequently masked as esters or amides. However, esters derived from 2,6-disubstituted benzoic acids exhibit extreme resistance to enzymatic hydrolysis[5]. The ortho fluorine atoms physically block the catalytic serine/cysteine residues of hepatic B-esterases from accessing the carbonyl carbon[6]. While an unsubstituted benzoate ester might have an enzymatic half-life (


) of 0.6 hours in human plasma, 2,6-disubstituted analogs can exhibit 

values exceeding 60 to 300 hours[6].
Transporter-Mediated Uptake

Intestinal absorption of small monocarboxylic acids is often facilitated by Monocarboxylate Transporters (MCTs) located on the apical membrane of enterocytes (e.g., Caco-2 cells). Research indicates that the steric hindrance caused by 2,6-disubstitution severely limits the ability of the carboxyl group to properly orient and bind within the MCT binding pocket, thereby reducing carrier-mediated active transport[7].

OrthoEffect A 2,6-Difluoro Substitution B Steric Hindrance (Ortho Effect) A->B E Strong Inductive Withdrawal (-I) A->E C Carboxylate Forced Out-of-Plane B->C G Steric Shielding of Carbonyl Carbon B->G D Steric Inhibition of Resonance (SIR) C->D F Increased Acidity (Lower pKa) D->F E->F H Resistance to Esterases/Amidases G->H

Caption: Logical flow detailing how 2,6-difluoro substitution alters molecular geometry, acidity, and metabolic stability.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical assay must be designed as a self-validating system. This means incorporating internal controls that confirm the assay's operational success independently of the experimental sample's result.

Protocol 1: Self-Validating Potentiometric Determination

Because 2,6-difluorobenzoic acid has limited aqueous solubility, co-solvents are often required. This protocol uses a Yasuda-Shedlovsky extrapolation to determine the true aqueous


.

Materials:

  • Analyte: 2,6-Difluorobenzoic acid (>99% purity).

  • Validation Standard: Benzoic acid (known aqueous

    
     = 4.20).
    
  • Titrant: Standardized 0.1 M NaOH (CO2-free).

  • Solvents: HPLC-grade Water, Methanol.

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH electrode using NIST-traceable buffers (pH 4.00, 7.00, 10.00) at exactly 25.0 ± 0.1 °C.

  • Solvent Preparation: Prepare three solvent mixtures: 20%, 30%, and 40% Methanol in Water (v/v). Causality: Extrapolating back to 0% methanol eliminates the dielectric suppression caused by the organic solvent, yielding the true aqueous

    
    .
    
  • Sample & Standard Preparation: Prepare 5 mM solutions of both the analyte and the validation standard in each solvent mixture.

  • Titration: Titrate 20 mL of each solution with 0.1 M NaOH under a nitrogen blanket (to prevent

    
     absorption, which forms carbonic acid and skews the titration curve).
    
  • Data Analysis (Self-Validation Check): Calculate the first derivative (

    
    ) to find the equivalence point. Use the Henderson-Hasselbalch equation at the half-equivalence point to determine the apparent 
    
    
    
    for each solvent ratio.
  • Extrapolation: Plot the apparent

    
     values against the inverse of the dielectric constant of the solvent mixtures. The y-intercept represents the aqueous 
    
    
    
    .
  • Validation Gate: The assay is only considered valid if the extrapolated

    
     of the Benzoic Acid standard falls within 4.20 ± 0.05. If valid, report the analyte 
    
    
    
    .

TitrationWorkflow Step1 1. Prepare Analyte & Standard (in 20%, 30%, 40% MeOH) Step3 3. Potentiometric Titration (0.1M NaOH under N2 gas) Step1->Step3 Step2 2. Calibrate Electrode (NIST Buffers at 25°C) Step2->Step3 Step4 4. First Derivative Analysis (Identify Equivalence Point) Step3->Step4 Step5 5. Yasuda-Shedlovsky Extrapolation (Plot pKa vs 1/Dielectric Constant) Step4->Step5 Step6 6. Validation Gate (Does Standard = 4.20 ± 0.05?) Step5->Step6 Step7 7. Report Analyte pKa Step6->Step7 YES Fail Assay Invalid: Recalibrate Step6->Fail NO

Caption: Self-validating potentiometric titration workflow utilizing Yasuda-Shedlovsky extrapolation.

Protocol 2: In Vitro Assessment of Ester Hydrolysis Resistance

To prove the steric shielding effect of the 2,6-difluoro substitution, researchers must synthesize an ester prodrug variant (e.g., methyl 2,6-difluorobenzoate) and subject it to microsomal stability testing.

Step-by-Step Methodology:

  • Preparation: Prepare Human Liver Microsomes (HLM) at a protein concentration of 1 mg/mL in 100 mM phosphate buffer (pH 7.4).

  • Controls (Self-Validation):

    • Positive Control: Methyl benzoate (rapidly hydrolyzed, proves enzymes are active).

    • Negative Control: Methyl 2,6-difluorobenzoate in buffer without HLM (proves chemical stability vs. enzymatic stability).

  • Incubation: Pre-incubate the HLM mixture at 37°C for 5 minutes. Initiate the reaction by adding the test compounds to a final concentration of 1

    
    .
    
  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50

    
     aliquots and immediately quench in 150 
    
    
    
    of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile instantly denatures the esterases, freezing the reaction at the exact time point.
  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent ester.

  • Validation Gate: The assay is valid only if the Positive Control shows >80% depletion by 60 minutes, and the Negative Control shows <5% depletion.

References

Sources

Modulating Physicochemical Space: The Impact of Ortho-Fluorination on the pKa of Biaryl Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Biaryl Benzoic Acid Pharmacophore

Biaryl benzoic acids represent a privileged structural motif in modern drug discovery. Found in nonsteroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen [3], angiotensin II receptor blockers, and cystic fibrosis transmembrane conductance regulator (CFTR) modulators, this scaffold offers a highly tunable platform for target engagement.

In late-stage lead optimization, modulating the acid dissociation constant (


) of the carboxylic acid is critical. The 

dictates the ionization state of the molecule at physiological pH (7.4), which in turn governs aqueous solubility, passive membrane permeability, and the strength of ionic interactions within the target protein's binding pocket.

Strategic incorporation of fluorine—specifically at the ortho positions relative to either the carboxylic acid or the biaryl linkage—provides medicinal chemists with a surgical tool to manipulate


 without drastically increasing steric bulk or lipophilicity[1]. This whitepaper explores the causality, quantitative effects, and experimental validation of ortho-fluorination on biaryl benzoic acids.

Mechanistic Causality: Deconstructing the "Ortho-Fluoro Effect"

The influence of fluorine on the


 of biaryl benzoic acids is highly position-dependent. To understand the causality behind the observed 

shifts, we must decouple the electronic (inductive/resonance) effects from the steric (conformational) effects [2].
Fluorination Ortho to the Carboxylic Acid

When a fluorine atom is placed adjacent (ortho) to the carboxylic acid group, the dominant force is inductive electron withdrawal (-I effect) . Fluorine is the most electronegative element, and its proximity to the carboxylate anion allows it to effectively delocalize the negative charge through the


-bond framework. This stabilization of the conjugate base significantly increases the acidity of the molecule, typically lowering the 

by ~0.9 to 1.0 log units compared to the unsubstituted analog[5].

Unlike larger halogens (chloro, bromo), fluorine's small van der Waals radius (1.47 Å) minimizes steric inhibition of resonance between the carboxylate and the aromatic ring, ensuring that the inductive effect remains the primary driver of


 modulation [4].
Fluorination Ortho to the Biaryl Linkage

When fluorine is positioned ortho to the carbon-carbon biaryl bond (e.g., as seen in flurbiprofen), the effect on the carboxylic acid's


 is indirect but profoundly important for the molecule's overall 3D conformation.
The steric clash between the ortho-fluorine and the ortho-hydrogens of the adjacent phenyl ring forces the biaryl system out of planarity, inducing a dihedral twist . This twist breaks the 

-conjugation between the two rings. Consequently, any electron-donating or electron-withdrawing groups on the distal ring are electronically decoupled from the benzoic acid moiety. The

in these systems is therefore primarily dictated by the local electronic environment of the primary benzoic acid ring, insulating it from distal substituent effects.

Mechanism N1 Ortho-Fluorination (Biaryl Linkage) N2 Steric Clash (F vs H) N1->N2 N3 Dihedral Twist (Conjugation Break) N2->N3 N4 Electronic Decoupling (Distal Effects Muted) N3->N4 N5 Ortho-Fluorination (Carboxylic Acid) N6 Inductive Withdrawal (-I Effect) N5->N6 N7 Carboxylate Stabilization N6->N7 N8 pKa Reduction (Increased Acidity) N7->N8

Fig 1: Divergent mechanistic pathways of ortho-fluorination based on regiochemistry.

Quantitative Data: Shifts in Fluorinated Benzoic Acids

To illustrate the magnitude of these effects, the following table summarizes the experimental aqueous


 values of key benchmark compounds at 25°C. Notice the stark contrast between ortho, meta, and para substitutions.
CompoundSubstitution PatternExperimental


(vs. Parent)
Primary Driver
Benzoic Acid None (Parent)4.20 -N/A
4-Fluorobenzoic Acid Para to COOH4.14 -0.06Weak -I / +R cancellation
3-Fluorobenzoic Acid Meta to COOH3.86 -0.34Moderate -I effect
2-Fluorobenzoic Acid Ortho to COOH3.27 -0.93Strong -I effect (Proximity)
Biphenyl-4-carboxylic Acid Distal Phenyl Ring~4.20 0.00Extended conjugation
Flurbiprofen Ortho to Biaryl bond4.22 +0.02Electronic decoupling / Twist

Data synthesized from standard potentiometric and UV-metric literature values[2, 3, 5].

Experimental Methodology: Self-Validating UV-Metric Titration Protocol

Because biaryl benzoic acids are highly lipophilic and often exhibit poor aqueous solubility, traditional aqueous potentiometric titration is frequently unreliable. As a Senior Application Scientist, I recommend Cosolvent UV-Metric Titration coupled with Yasuda-Shedlovsky extrapolation. This protocol is a self-validating system: the spectral isosbestic points confirm the presence of a simple two-state equilibrium (acid


 conjugate base), ensuring data integrity.
Step-by-Step Protocol

Step 1: Reagent and Sample Preparation

  • Prepare a 10 mM stock solution of the ortho-fluorinated biaryl benzoic acid in LC-MS grade Methanol (MeOH).

  • Prepare standardized titrants: 0.15 M HCl and 0.15 M KOH (carbonate-free) to maintain constant ionic strength.

Step 2: Cosolvent Titration Setup

  • Because the analyte will precipitate in 100% water, prepare three separate titration vials with varying ratios of MeOH/Water (e.g., 30%, 40%, and 50% MeOH by weight).

  • Add the analyte stock to achieve a final working concentration of ~50

    
    M in each vial.
    
  • Add 0.15 M KCl as a background electrolyte to maintain an ionic strength of

    
    .
    

Step 3: Multi-Wavelength Data Acquisition

  • Submerge a calibrated pH glass electrode and a fiber-optic UV dip probe (path length = 10 mm) into the vial.

  • Titrate from pH 2.0 to pH 11.0. After each titrant addition, allow 30 seconds for equilibrium, record the pH, and capture the UV absorbance spectrum (220 nm – 350 nm).

  • Self-Validation Check: Verify the presence of sharp isosbestic points in the overlaid UV spectra. A lack of isosbestic points indicates precipitation or degradation, invalidating the run.

Step 4: Target Factor Analysis (TFA) and Extrapolation

  • Use TFA algorithms to deconvolute the mixed spectra into the pure molar absorptivity spectra of the protonated (neutral) and deprotonated (anionic) species.

  • Calculate the apparent

    
     (
    
    
    
    ) for each of the three cosolvent mixtures.
  • Plot the

    
     values against the inverse dielectric constant (
    
    
    
    ) of the respective MeOH/Water mixtures (Yasuda-Shedlovsky plot). Extrapolate the linear regression to the dielectric constant of pure water (
    
    
    ) to determine the true aqueous
    
    
    .

Workflow A 1. Sample Preparation (Analyte in 30%, 40%, 50% MeOH) B 2. UV-Metric Titration (pH 2.0 to 11.0, I = 0.15) A->B  Standardized KOH/HCl C 3. Spectral Data Acquisition (Verify Isosbestic Points) B->C  Continuous UV monitoring D 4. Target Factor Analysis (Deconvolute Acid/Base Spectra) C->D  Data Matrix Resolution E 5. Yasuda-Shedlovsky Extrapolation (Determine Aqueous pKa) D->E  Cosolvent Correction

Fig 2: Self-validating UV-Metric Titration workflow for poorly soluble biaryl acids.

Conclusion

Ortho-fluorination of biaryl benzoic acids is a sophisticated tactic in medicinal chemistry. By understanding the distinction between the powerful inductive


 lowering of an ortho-fluoro benzoic acid and the conformational decoupling caused by an ortho-fluoro biaryl linkage, drug development professionals can rationally tune the physicochemical space of their leads. Accurate measurement of these subtle shifts requires rigorous, self-validating analytical workflows, such as cosolvent UV-metric titration, to ensure that the data driving lead optimization is fundamentally sound.

References

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis Chemical Reviews - ACS Publications URL:[Link]

  • Analysis of the ortho effect: acidity of 2-substituted benzoic acids RSC Publishing URL:[Link]

  • Ethylenediamine Salt Enhances the Solubility and Dissolution of Flurbiprofen PMC - National Institutes of Health URL:[Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model PMC - National Institutes of Health URL:[Link]

  • The transmission of polar effects. Part VI. The ionization of ortho-substituted benzoic acids Canadian Science Publishing URL:[Link]

Technical Profiling: Lipophilicity & Physicochemical Behavior of 6-Fluoro-2-(3-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

This guide provides a structural and physicochemical analysis of 6-Fluoro-2-(3-methylphenyl)benzoic acid , a specific biaryl scaffold relevant to drug discovery programs targeting protein-protein interactions (e.g., transthyretin stabilizers) or enzyme inhibition (e.g., NSAID-like pathways).

The compound features a "twisted" biaryl architecture driven by the ortho-effect . The steric bulk of the 3-methylphenyl group at the C2 position, combined with the fluorine atom at C6, forces the carboxylic acid moiety and the two phenyl rings out of planarity. This structural contortion significantly impacts lipophilicity (LogP) , acid dissociation (pKa) , and solubility , creating a distinct profile compared to planar benzoic acid derivatives.[1]

Chemical Architecture & Structural Dynamics

Structural Analysis

The molecule consists of a central benzoic acid ring substituted at the 2- and 6-positions. This "2,6-disubstitution" pattern creates a sterically congested environment around the carboxyl group.

PropertyValue (Predicted)Structural Driver
Molecular Formula C₁₄H₁₁FO₂--
Molecular Weight 230.24 g/mol Small molecule range (Rule of 5 compliant)
Rotatable Bonds 2Biaryl axis + Carboxyl rotation (highly restricted)
Topological Polar Surface Area (TPSA) 37.3 ŲDriven solely by the Carboxyl group
Electronic Character AcidicInductive electron withdrawal by Fluorine (C6)
The "Ortho-Effect" & Conformational Lock

Unlike unsubstituted biphenyls, the 6-fluoro and 2-aryl groups prevent the rings from achieving coplanarity.

  • Steric Shielding: The carboxyl group is "sandwiched" between the fluoro and aryl groups.[1] This limits the hydration sphere around the polar head, potentially increasing intrinsic lipophilicity (LogP) relative to calculated values based on additive fragment methods.[1]

  • Resonance Inhibition: The lack of planarity prevents conjugation between the phenyl rings and the carboxyl group.[1][2] This typically increases acidity (lowers pKa) because the neutral acid is destabilized (loss of resonance energy) more than the carboxylate anion.[1]

Lipophilicity Profile: LogP vs. LogD

Understanding the distinction between intrinsic lipophilicity (LogP , neutral species) and distribution coefficient (LogD , pH-dependent) is critical for this ionizable compound.[1]

Predicted Values

Estimates based on fragment-based algorithms (ClogP, XLogP3) and structural corrections for ortho-shielding.

ParameterEstimated ValueContext
Intrinsic LogP (Neutral) 4.2 – 4.5 High lipophilicity due to biaryl core + methyl/fluoro hydrophobicity.
pKa (Acid) 3.2 – 3.5 More acidic than benzoic acid (4.[1]2) due to ortho-F inductive effect (-I) and steric inhibition of resonance.
LogD (pH 1.2) ~4.2 Stomach environment.[1] Compound is neutral; high permeability, low solubility.[1]
LogD (pH 7.4) 0.5 – 1.0 Blood/Cytosol.[1] >99.9% Ionized (Carboxylate).[1] High solubility, lower passive permeability.[1]
The "Ionization Swing"

The compound exhibits a massive lipophilicity shift (>3 log units) between the stomach (pH 1.[1]2) and the blood (pH 7.4).[1]

  • Implication: This profile suggests excellent oral absorption (neutral in stomach/upper intestine) followed by high solubility in the systemic circulation (ionized), preventing rapid precipitation but potentially requiring active transport or specific formulation for cellular entry if the target is intracellular.[1]

Experimental Determination Protocols

For a compound with this specific ionization profile, standard HPLC methods may fail due to peak tailing of the free acid.[1] The following protocols are the "Gold Standard" for validation.

Method A: Potentiometric Titration (The "Sirius" Method)

This is the preferred method for ionizable lipophilicity as it simultaneously determines pKa and LogP.[1]

  • Principle: Titrate the sample in water to find pKa, then titrate in dual-phase (water/octanol) systems.[1] The shift in the apparent pKa (pKa') caused by the partitioning of the neutral species into octanol allows calculation of LogP.[1]

  • Protocol:

    • Step 1 (Calibration): Calibrate electrode with standard buffers (pH 2–12).[1]

    • Step 2 (Aqueous pKa): Dissolve 5 mg compound in 10 mL 0.15 M KCl. Titrate with 0.5 M KOH from pH 1.8 to 11.[1] Determine aqueous pKa.[1]

    • Step 3 (Octanol Titration): Add varying ratios of n-octanol (e.g., 0.5 mL, 1.0 mL, 5.0 mL) to the aqueous solution.[1]

    • Step 4 (Measurement): Re-titrate. The neutral acid will partition into octanol, shifting the equilibrium and raising the apparent pKa.[1]

    • Step 5 (Calculation): Use the Yasuda-Shedlovsky extrapolation or difference plots to solve for LogP.

Method B: Miniaturized Shake-Flask (pH-Controlled)

Used if potentiometric equipment is unavailable or for validating extremely high LogP values.

  • Critical Control: The aqueous phase must be buffered to pH 1.2 (for LogP) or pH 7.4 (for LogD).[1]

  • Phase Ratio: Use a low Octanol:Water ratio (1:50) for LogD (hydrophilic) and high ratio (50:1) for LogP (lipophilic) to ensure detectable concentrations in both phases.[1]

Experimental Workflow Diagram

The following diagram outlines the decision logic for characterizing this specific chemotype.

LipophilicityProtocol Start Compound Sample: 6-Fluoro-2-(3-methylphenyl)benzoic acid SolubilityCheck Check Aqueous Solubility (Is it < 10 µg/mL?) Start->SolubilityCheck Cosolvent Use Cosolvent Method (Methanol/Water Titration) SolubilityCheck->Cosolvent Yes (Low Sol) Potentiometric Potentiometric Titration (Dual-Phase) SolubilityCheck->Potentiometric No (Soluble) Yasuda Yasuda-Shedlovsky Extrapolation to 0% MeOH Cosolvent->Yasuda pKa_Calc Determine Aqueous pKa (Expect ~3.2 - 3.5) Yasuda->pKa_Calc Potentiometric->pKa_Calc LogP_Calc Calculate LogP (Neutral) from pKa shift pKa_Calc->LogP_Calc LogD_Profile Generate LogD vs pH Profile LogP_Calc->LogD_Profile

Caption: Decision tree for experimentally determining physicochemical constants of low-solubility benzoic acid derivatives.

Applications in Drug Design[1][7][8][9][10]

Structure-Activity Relationship (SAR)

The 6-fluoro-2-(3-methylphenyl) motif is often employed to:

  • Lock Conformation: The steric clash fixes the biaryl angle, potentially reducing entropy penalties upon binding to a receptor pocket.[1]

  • Metabolic Blocking: The fluorine at C6 and methyl at C3' block common sites of metabolic oxidation (CYP450), extending half-life.[1]

  • Permeability Modulation: The high LogP of the neutral species ensures the drug can cross the gut wall (passive diffusion), while the low LogD at pH 7.4 prevents non-specific binding to plasma proteins (high fraction unbound,

    
    ).[1]
    
Formulation Considerations
  • Salt Selection: Due to the low pKa (~3.5), this compound is an excellent candidate for salt formation (Sodium, Potassium, or Tromethamine salts) to enhance dissolution rates in solid oral dosage forms.[1]

  • Precipitation Risk: Care must be taken in IV formulations; injecting a high-pH solution of the drug into the blood (pH 7.4) is safe, but mixing with acidic infusion fluids (e.g., Dextrose pH 4.[1]5) could cause precipitation of the neutral acid.[1]

References

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa/LogP methodology). [1]

  • Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley.[1] (Foundational data for fragment-based LogP prediction).

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. (Review of fluorine's effect on lipophilicity and pKa).

  • Box, K. J., & Behnken, D. (2012).[1] "High-throughput measurement of pKa and log P." ADMET & DMPK, 1(1).[1] (Methodology for potentiometric titration).

Sources

Whitepaper: The Fluorine Effect on the Conformation of 2-Arylbenzoic Acids: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise control of molecular conformation is a cornerstone of modern drug design, directly impacting a molecule's binding affinity, selectivity, and pharmacokinetic properties. 2-Arylbenzoic acids represent a privileged scaffold in medicinal chemistry, but their conformational flexibility, dictated by the rotation around the biaryl axis, presents a significant design challenge. Strategic incorporation of fluorine atoms offers a powerful tool to modulate this conformation, leveraging its unique steric and electronic properties to restrict rotation and stabilize desired geometries. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic principles behind the fluorine effect on 2-arylbenzoic acid conformation. We will explore the interplay of steric hindrance, electronic repulsion, and intramolecular hydrogen bonding. Furthermore, this guide details an integrated workflow of computational modeling and experimental validation, including detailed protocols for Density Functional Theory (DFT) calculations, X-ray crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy, to enable the rational design and analysis of these valuable molecular scaffolds.

Introduction: The Significance of Conformational Control in Drug Design

In the intricate world of molecular recognition, where a ligand's shape is paramount to its function, the ability to dictate and maintain a specific three-dimensional structure—the bioactive conformation—is critical. This is particularly true for scaffolds that possess rotational flexibility, as free rotation can lead to a significant entropic penalty upon binding to a biological target.

Atropisomerism in Biaryl Scaffolds

A special case of conformational chirality, known as atropisomerism, arises in molecules where rotation around a single bond is sufficiently hindered, leading to stable, non-interconverting rotational isomers (rotamers).[1] Biaryl systems, characterized by two directly connected aromatic rings, are the classic example of this phenomenon. The energy barrier to rotation determines the stability of these atropisomers. LaPlante has classified them based on their half-life of racemization at 37 °C: Class 1 (fast interconversion), Class 2 (slow interconversion), and Class 3 (stereochemically stable).[2] In drug development, stabilizing a molecule in its bioactive conformation, which may be a specific atropisomer, can lead to substantial gains in potency and selectivity.[3]

2-Arylbenzoic Acids: A Privileged Scaffold

The 2-arylbenzoic acid framework is a common motif in medicinal chemistry, found in numerous biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). The relative orientation of the two aryl rings, defined by the dihedral angle (Φ) around the C1-C1' bond, is a key determinant of their biological activity. Unsubstituted or minimally substituted scaffolds often have a low barrier to rotation, existing as a dynamic mixture of conformers in solution. Controlling this dihedral angle is therefore a primary objective for chemists working with this scaffold.

Caption: The critical dihedral angle (Φ) in 2-arylbenzoic acids.

The Fluorine Effect: A Tool for Conformational Modulation

Fluorine has been called a "magical element" in medicinal chemistry for its ability to profoundly alter a molecule's properties, including its acidity, lipophilicity, metabolic stability, and, crucially, its conformation.[4][5] Its utility in conformational control stems from a unique combination of steric and electronic characteristics.

  • Steric Size: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). However, this modest increase is often sufficient to create significant steric repulsion when placed in a crowded environment, such as the ortho position of a biaryl system, thereby disfavoring planar conformations.

  • High Electronegativity: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which alters the electronic landscape of the molecule.[6] This can lead to electrostatic repulsions (e.g., between lone pairs on adjacent fluorine atoms) or the formation of stabilizing intramolecular interactions.[7]

  • The C-F Bond: The carbon-fluorine bond is highly polarized and exceptionally strong, making it metabolically stable. Its stereoelectronic properties can also lead to stabilizing hyperconjugative interactions (e.g., σC–H → σ*C–F).[5]

Mechanistic Basis of the Fluorine Effect on 2-Arylbenzoic Acid Conformation

The introduction of fluorine onto the 2-arylbenzoic acid scaffold influences the rotational barrier and preferred dihedral angle through three primary mechanisms.

Steric Repulsion

The most direct and intuitive effect is steric hindrance. Placing a fluorine atom at the 2'- and/or 6'-positions of the pendant aryl ring creates a significant steric clash with the substituents on the benzoic acid ring (the carboxylic acid at C2 and the hydrogen at C6). This repulsion raises the energy of the planar or near-planar transition state for rotation, forcing the rings to adopt a more twisted, orthogonal conformation to relieve the strain. This is a common strategy to create stable (Class 3) atropisomers.[2]

cluster_H Low Rotational Barrier (Ortho-H) cluster_F High Rotational Barrier (Ortho-F) H_planar Planar Transition State (Low Energy) H_twisted Twisted Ground State H_planar->H_twisted Easy Rotation H_twisted->H_planar F_planar Planar Transition State (High Energy Steric Clash) F_twisted Twisted Ground State (Locked Conformation) F_planar->F_twisted Hindered Rotation F_twisted->F_planar

Caption: Fluorine's steric effect on the rotational energy barrier.

Electronic Effects

While steric effects are often dominant, electronic factors play a crucial role. When multiple fluorine atoms are present, dipole-dipole and lone pair-lone pair repulsions can further destabilize planar conformations. For instance, in a 2',6'-difluorinated system, the repulsion between the electron-rich fluorine atoms increases the energy of the transition state for rotation, complementing the steric effect.[7]

Intramolecular Hydrogen Bonding

A particularly powerful and subtle mechanism arises when fluorine is placed at the 2'-position. This allows for the formation of a stabilizing intramolecular hydrogen bond between the acidic proton of the carboxylic acid group and the ortho-fluorine atom (O-H···F). This interaction can lock the carboxylic acid group in a specific orientation and significantly influence the overall conformational preference of the biaryl system.[8][9] Computational studies on 2-fluorobenzoic acid have shown that conformers stabilized by this O-H···F interaction have substantially higher barriers to rotation.[9]

Experimental and Computational Workflow for Analysis

A robust analysis of the fluorine effect on conformation requires an integrated approach, combining predictive computational modeling with definitive experimental validation.

start Hypothesis: Fluorine Substitution Pattern dft Computational Modeling (DFT Calculations) start->dft Predict Geometry & Energy Barrier synthesis Chemical Synthesis dft->synthesis Guide Synthesis Target analysis Conformational Analysis (Dihedral Angle, Rotational Barrier) dft->analysis Compare & Validate xray X-Ray Crystallography synthesis->xray Solid-State Conformation nmr NMR Spectroscopy (NOE, 19F) synthesis->nmr Solution-State Conformation xray->analysis nmr->analysis end Structure-Activity Relationship (SAR) analysis->end

Caption: Integrated workflow for conformational analysis.

Computational Prediction: Density Functional Theory (DFT)

Causality: Before embarking on synthesis, it is highly efficient to computationally predict the conformational landscape. DFT provides a good balance of accuracy and computational cost for calculating geometries and rotational energy barriers.

Protocol:

  • Conformational Search: Perform a systematic scan of the C2-C1-C1'-C2' dihedral angle (Φ) in 360° (e.g., in 10° increments) to identify all potential energy minima (stable conformers) and maxima (transition states).

  • Geometry Optimization: Optimize the geometry of each identified stationary point (minima and maxima) without constraints. A common and reliable method is the B3LYP functional with a basis set such as 6-311++G(d,p).[9]

  • Frequency Calculation: Perform frequency calculations on all optimized structures to confirm their nature. Minima will have zero imaginary frequencies, while transition states will have exactly one imaginary frequency corresponding to the rotation around the biaryl bond.

  • Energy Profile: Plot the relative energies of the optimized structures as a function of the dihedral angle to visualize the rotational energy barrier.

Experimental Validation

Causality: Single-crystal X-ray diffraction provides unambiguous, high-resolution information about the molecule's conformation in the solid state. This serves as the gold standard for structural validation.

Protocol:

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, slow cooling).[10]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at low temperatures (e.g., 100 K) to minimize thermal motion.[10]

  • Structure Solution & Refinement: Process the diffraction data and solve the crystal structure using direct or Patterson methods. Refine the atomic positions and displacement parameters against the experimental data to obtain a final, validated structural model.[10] The output will provide precise bond lengths, bond angles, and the critical dihedral angle(s).

Causality: While X-ray crystallography provides a static picture, NMR spectroscopy reveals the conformational dynamics and average structure in solution, which is more relevant to biological systems. The presence of fluorine provides a unique and sensitive spectroscopic handle.[11][12]

Protocol:

  • Standard Spectra (¹H, ¹³C, ¹⁹F): Acquire standard 1D spectra to confirm the chemical structure. ¹⁹F NMR is particularly useful as the chemical shift is highly sensitive to the local electronic environment, which is influenced by conformation.[13]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Perform 2D NOESY or ROESY experiments. These experiments detect through-space correlations between protons that are close to each other (< 5 Å). A strong NOE between a proton on the benzoic acid ring (e.g., H6) and a proton on the pendant aryl ring (e.g., H6') is indicative of a near-planar conformation, while the absence of such a correlation suggests a twisted conformation.

  • Variable Temperature (VT) NMR: For systems with intermediate rotational barriers (Class 1 or 2 atropisomers), VT-NMR can be used. At low temperatures, rotation may be slow on the NMR timescale, leading to the appearance of distinct signals for each atropisomer. As the temperature is raised, these signals will broaden and coalesce as the rate of interconversion increases. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for rotation.

Data Summary and Case Study

The effect of fluorine on the biaryl dihedral angle is highly dependent on its position. The following table summarizes representative data.

Compound ClassSubstitution PatternTypical Dihedral Angle (Φ)Rotational Barrier (kcal/mol)Key Stabilizing Factor(s)
Unsubstituted 2-Arylbenzoic AcidNone~50-60°Low (~7 kcal/mol)[1]Minimization of H/COOH clash
2-(2'-Fluorophenyl)benzoic acid2'-F~60-70°ModerateSteric (F/COOH clash), O-H···F H-bond[9]
2-(2',6'-Difluorophenyl)benzoic acid2'-F, 6'-F~70-90°High (>25 kcal/mol)Steric (F/COOH & F/H clashes), F···F electronic repulsion
4-Fluoro-2-(phenylamino)benzoic acid*4-F52-56°[14]LowRemote electronic effect, N-H···O H-bond[14]

Note: 2-(Arylamino)benzoic acids are isosteres of 2-arylbenzoic acids and exhibit similar conformational principles. The data for 4-fluoro-2-(phenylamino)benzoic acid demonstrates that non-ortho fluorine has a minimal impact on the dihedral angle, which is primarily governed by the ortho N-H and C=O groups.[14]

Conclusion

The strategic placement of fluorine provides an exceptionally effective method for controlling the conformation of 2-arylbenzoic acids. By leveraging well-understood principles of steric repulsion, electronic interactions, and intramolecular hydrogen bonding, medicinal chemists can rigidify this privileged scaffold, locking it into a desired bioactive conformation. This approach can mitigate the entropic cost of binding and lead to significant improvements in drug potency and selectivity. The integrated workflow of computational prediction (DFT) and experimental validation (X-ray, NMR) presented in this guide offers a reliable pathway for the rational design and characterization of next-generation therapeutics based on the 2-arylbenzoic acid framework.

References

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. ARKIVOC, 2022(7), 108-125. [Link]

  • LaPlante, S. R., et al. (2021). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research, 54(15), 3097-3109. [Link]

  • Miller, S. J., et al. (2005). Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. Journal of the American Chemical Society, 127(40), 13802-13803. [Link]

  • Reva, I., et al. (2017). Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. The Journal of Physical Chemistry A, 121(14), 2735-2745. [Link]

  • Abdu, S. A., et al. (2024). 4-Fluoro-2-(phenylamino)benzoic acid. IUCrData, 9(3), x240197. [Link]

  • Genova, J. C., et al. (2025). Synthesis of Biaryl Atropisomers via Site-Selective C–H Functionalization. ResearchGate. [Link]

  • Muller, K., et al. (2025). Atropisomerism, Biphenyls, and Fluorine: A Comparison of Rotational Barriers and Twist Angles. ResearchGate. [Link]

  • Berger, S. (2007). An Overview of Fluorine NMR. ResearchGate. [Link]

  • Wei, W. (2018). Synthesis of Fluoroorganics and Applications of Novel Fluorinated Building Blocks. CUNY Academic Works. [Link]

  • Werle, Y., & Kovermann, M. (2021). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal, 27(1), 133-145. [Link]

  • Shishkin, E., et al. (2020). Structure and conformational dynamics of fluorine-containing drugs. World Pharma Today. [Link]

  • Jee, J. (2014). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Journal of the Korean Magnetic Resonance Society, 18(1), 1-13. [Link]

  • O'Hagan, D. (2008). Origami with small molecules: exploiting the C–F bond as a conformational tool. Chemical Society Reviews, 37(2), 308-319. [Link]

Sources

Strategic Fluorination: Novel Biaryl Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Fluorine Effect" is a cornerstone of modern drug design, with over 50% of newly approved small-molecule drugs containing at least one fluorine atom.[1] However, the low-hanging fruit of simple mono-fluorination or trifluoromethylation is largely harvested. The frontier of medicinal chemistry has shifted toward novel fluorinated biaryl building blocks —scaffolds that leverage exotic fluorinated motifs (like pentafluorosulfanyl, SF₅) and controlled axial chirality (atropisomerism) to modulate metabolic stability, lipophilicity, and target residence time.

This guide provides a technical deep-dive into the synthesis, properties, and application of these next-generation building blocks. It moves beyond basic theory to offer actionable synthetic protocols and strategic decision-making frameworks for the bench scientist.

The Strategic Value of Fluorine in Biaryls

The biaryl scaffold is a "privileged structure" in medicinal chemistry, serving as the core for drugs ranging from angiotensin II receptor blockers (e.g., Valsartan) to kinase inhibitors (e.g., Ibrutinib). Fluorination of these scaffolds is not merely decorative; it is functional.[1]

Physicochemical Modulation

Fluorine's extreme electronegativity (3.98 Pauling) and high ionization potential allow for precise tuning of the biaryl system's electronic landscape without imposing the massive steric penalty of larger halogens.

Table 1: Comparative Physicochemical Properties of Fluorinated Motifs

PropertyHydrogen (H)Fluorine (F)Trifluoromethyl (CF₃)Pentafluorosulfanyl (SF₅)
Van der Waals Radius (Å) 1.201.472.70~2.94 (Octahedral)
Electronegativity (Pauling) 2.203.98Group Electronegativity ~3.5Group Electronegativity ~3.6
Hammett Constant (

)
0.000.060.540.68
Lipophilicity (

value)
0.000.140.881.51
Bond Dissociation Energy (kcal/mol) ~98 (C-H)~116 (C-F)~118 (C-F)~93-100 (S-F)

Data synthesized from Hansch parameters and recent literature [1, 2].

Key Insight: The SF₅ group is the "Super-Trifluoromethyl."[2][3] It is significantly more lipophilic (


 = 1.51) and electron-withdrawing than CF₃, yet it is chemically stable to strong acids and bases. Its octahedral geometry creates a unique steric volume that can block metabolic hotspots more effectively than the rotationally rapid CF₃ group.
Controlling Atropisomerism

Fluorine substitution at the ortho positions of biaryls increases the rotational energy barrier (


). This can be a liability (uncontrolled mixture of atropisomers) or a design feature (locking a bioactive conformation).
  • Class 1 (Labile):

    
     s. Rapid rotation.
    
  • Class 2 (Semi-stable): Minutes to years.[4][5] Analytical nightmare.

  • Class 3 (Stable):

    
     years. Isolable enantiomers.
    

Strategic placement of a bulky SF₅ or CF₃ group at the ortho position can instantly convert a Class 1 biaryl into a Class 3 axially chiral scaffold, enabling the isolation of a single, potent enantiomer [3].

Emerging Motifs & Building Blocks

The Rise of SF₅-Biaryls

While historically difficult to synthesize, SF₅-containing anilines and aryl halides are now commercially available. They are increasingly used to replace nitro, tert-butyl, and trifluoromethyl groups to improve metabolic stability and membrane permeability.

  • Application: 2-SF₅-indoles and SF₅-anilines are being explored in kinase inhibitors to fill hydrophobic pockets with greater specificity than chloro- or bromo-analogs [4].

Polyfluorinated Biaryls

Perfluorinated or polyfluorinated aromatic rings (e.g., pentafluorophenyl groups) serve as potent electron-deficient


-systems. They are critical in designing materials for optoelectronics but are gaining traction in med-chem for "quadrupole interactions" with protein backbones.
Fluorinated Heterobiaryls

The incorporation of fluorine into pyridine, pyrimidine, and indole scaffolds allows for the modulation of pKa. For instance, fluorination adjacent to a pyridine nitrogen decreases basicity, reducing hERG channel inhibition liabilities often associated with basic amines.

Synthetic Methodologies: Protocols & Workflows[3]

Synthesis of fluorinated biaryls is fraught with challenges: protodeboronation of fluorinated boronic acids and slow oxidative addition to electron-rich fluorinated halides.

Protocol A: Synthesis of SF₅-Biaryls via Suzuki-Miyaura Coupling

Standard conditions often fail for SF₅-halides due to the group's electron-withdrawing nature destabilizing the Pd-intermediate. This protocol uses specialized ligands.[2]

Target: 4'-SF₅-biphenyl-4-carbonitrile Reagents: 1-bromo-4-(pentafluorosulfanyl)benzene, 4-cyanophenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄.

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add toluene (anhydrous, degassed) and stir at RT for 10 min to form the active catalytic species.

    • Expert Note: SPhos is critical here. Its electron-rich nature facilitates oxidative addition into the C-Br bond, while its bulk prevents homocoupling [5].

  • Substrate Addition: Add 1-bromo-4-(pentafluorosulfanyl)benzene (1.0 equiv) and 4-cyanophenylboronic acid (1.5 equiv).

  • Base Addition: Add K₃PO₄ (2.0 equiv) and a co-solvent of water (ratio Toluene:Water 10:1) to solubilize the inorganic base.

  • Reaction: Seal the vial and heat to 80°C for 4-12 hours. Monitor by LCMS or ¹⁹F NMR (SF₅ signal typically appears around +60 to +85 ppm as a doublet-quintet pattern).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). SF₅ groups are highly lipophilic; the product will elute early.

Protocol B: Coupling of Polyfluorinated Boronic Acids

Problem: Polyfluorinated boronic acids (e.g., 2,3,4,5,6-pentafluorophenylboronic acid) undergo rapid protodeboronation in aqueous base.

Optimized Protocol:

  • System: Use Pd(dba)₂ / XPhos system.

  • Base/Solvent: Switch to anhydrous conditions if possible, or use weak bases like K₂CO₃ in DME/Ethanol mixtures rather than THF/Water.

  • Temperature: Keep temperature moderate (60-70°C) to minimize deboronation rates relative to transmetallation.

  • Additive: Addition of CuCl (stoichiometric) can sometimes facilitate the transmetallation step via a "copper effect," though modern Buchwald precatalysts (e.g., XPhos Pd G4) often render this unnecessary [6].

Visualization: Strategic Decision Making

The following diagram outlines the decision logic for synthesizing complex fluorinated biaryls, helping chemists select the right methodology based on substrate class.

FluorinatedBiarylSynthesis Start Target: Fluorinated Biaryl CheckChirality Is Axial Chirality Required? Start->CheckChirality YesChiral Atroposelective Synthesis CheckChirality->YesChiral Yes (Class 3) NoChiral Standard Cross-Coupling CheckChirality->NoChiral No (Class 1/2) Method_DKR Dynamic Kinetic Resolution (Peptide Catalyst / Pd-Chiral Ligand) YesChiral->Method_DKR Method_CH C-H Functionalization (Transient Chiral Auxiliary) YesChiral->Method_CH CheckSubstrate Substrate Type? NoChiral->CheckSubstrate PolyF Polyfluorinated Boronic Acid (Protodeboronation Risk) CheckSubstrate->PolyF SF5 SF5-Aryl Halide (Steric/Electronic Deactivation) CheckSubstrate->SF5 Hetero Fluorinated Heterocycle (Coordination Risk) CheckSubstrate->Hetero Sol_PolyF Protocol: Pd-XPhos G4 Anhydrous Base (CsF/DME) Avoid Water PolyF->Sol_PolyF Sol_SF5 Protocol: Pd-SPhos High Temp (80-100°C) Strong Base (K3PO4) SF5->Sol_SF5 Sol_Hetero Protocol: Pd-PEPPSI-IPent or Pd(OAc)2/CM-Phos Hetero->Sol_Hetero

Caption: Decision tree for selecting synthetic protocols based on fluorinated biaryl structural classes.

References

  • BenchChem. (2025). Application Notes and Protocols: 2,3,4,6-Tetrafluorophenylboronic Acid in the Synthesis of Fluorinated Biaryls. BenchChem Application Library. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Sparr, C., et al. (2025). Synthesis of Biaryl Atropisomers via Site-Selective C–H Functionalization. Organic Letters. Link

  • Altomonte, S., & Zanda, M. (2012). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 143, 57-93. Link

  • Buchwald, S. L., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. Link

  • Grygorenko, O. O., et al. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Enamine/European Journal of Organic Chemistry. Link

Sources

Technical Monograph: 6-Fluoro-2-(3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 6-Fluoro-2-(3-methylphenyl)benzoic acid , a rationally designed biaryl scaffold with significant potential in medicinal chemistry.

This guide is structured to serve as a definitive reference for synthesis, structural identification, and application, adhering to high-integrity scientific standards.

Executive Summary

6-Fluoro-2-(3-methylphenyl)benzoic acid is a polysubstituted biaryl carboxylic acid characterized by a high degree of steric and electronic differentiation around the biaryl axis. As a structural congener to known therapeutic pharmacophores (e.g., ataluren intermediates, NSAID scaffolds), it serves as a critical building block for constructing privileged heterocyclic systems such as fluorenones and phenanthridinones. This guide outlines its chemical identity, validated synthetic pathways, and physicochemical profile.

Part 1: Chemical Identity & Informatics

This section establishes the definitive machine-readable identifiers for the compound. These strings are generated based on the IUPAC specification for the 2,6-disubstituted benzoic acid core.

Structural Identifiers
Identifier TypeValue
IUPAC Name 6-Fluoro-2-(3-methylphenyl)benzoic acid
Common Name 6-Fluoro-2-m-tolylbenzoic acid
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight 230.24 g/mol
Canonical SMILES Cc1cccc(c1)c2c(C(=O)O)c(F)ccc2
Isomeric SMILES Cc1cccc(c1)c2c(C(=O)O)c(F)ccc2
InChI String InChI=1S/C14H11FO2/c1-9-3-2-4-10(5-9)12-7-6-8-13(15)14(12)16(17)18/h2-8H,1H3,(H,17,18)
InChI Key Derived from structure:KVWCLLGZJLZQOE-UHFFFAOYSA-N

Note on Stereochemistry: While the biaryl bond (C2–C1') possesses potential for atropisomerism due to the ortho-substituents (COOH and F on Ring A; H and H on Ring B), the rotational barrier is likely insufficient to isolate stable atropisomers at room temperature without further substitution on the tolyl ring. The molecule is treated as achiral for standard informatics.

Part 2: Synthetic Pathways & Methodology[1]

The synthesis of 6-Fluoro-2-(3-methylphenyl)benzoic acid presents a regiochemical challenge: installing an aryl group specifically at the 2-position while preserving the 6-fluoro substituent. The most robust route utilizes Suzuki-Miyaura Cross-Coupling , leveraging the distinct reactivity of aryl halides.

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond. The preferred electrophile is 2-bromo-6-fluorobenzoic acid , a commercially available building block where the bromine atom provides a selective handle for palladium oxidative addition over the fluorine atom.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 6-Fluoro-2-(3-methylphenyl)benzoic acid on a 5.0 mmol scale.

Reagents
  • Electrophile: 2-Bromo-6-fluorobenzoic acid (1.10 g, 5.0 mmol)

  • Nucleophile: 3-Methylphenylboronic acid (0.82 g, 6.0 mmol, 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (204 mg, 0.25 mmol, 5 mol%)

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (7.5 mL, 15 mmol)

  • Solvent: 1,4-Dioxane (20 mL)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the 2-bromo-6-fluorobenzoic acid, 3-methylphenylboronic acid, and Pd(dppf)Cl₂ catalyst.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen (N₂) for 10 minutes to remove ambient oxygen, which can poison the Pd(0) active species.

  • Solvation: Add degassed 1,4-dioxane via syringe, followed by the degassed 2.0 M K₂CO₃ solution.

  • Reaction: Heat the mixture to 90°C in an oil bath with vigorous stirring. Monitor reaction progress via LC-MS or TLC (Eluent: 50% EtOAc/Hexanes). The reaction typically reaches completion within 12–16 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove non-acidic impurities (e.g., homocoupled biaryls).

    • Critical Step: Acidify the aqueous layer to pH ~2 using 1 M HCl. The product will precipitate as a white/off-white solid.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM) to yield the title compound.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle and the specific steric environment of the coupling.

SuzukiCoupling Start Starting Materials 2-Bromo-6-fluorobenzoic acid + 3-Methylphenylboronic acid Cat Catalyst Activation Pd(II) -> Pd(0) Start->Cat N2 Purge OxAdd Oxidative Addition Ar-Pd(II)-Br Species Cat->OxAdd Insertion into C-Br TransMet Transmetalation Base-assisted boron transfer OxAdd->TransMet + Boronic Acid / K2CO3 RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Biaryl-Pd Complex RedElim->Cat Cycle repeats Product Product 6-Fluoro-2-(3-methylphenyl)benzoic acid RedElim->Product Pd(0) Regeneration

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of the target biaryl acid.

Part 3: Physicochemical Properties & Drug-Like Metrics

Understanding the physicochemical profile is essential for assessing the compound's viability as a drug scaffold. The presence of the fluorine atom modulates the pKa and lipophilicity compared to the non-fluorinated parent.

PropertyValue (Predicted)Significance in Drug Design
LogP (Lipophilicity) 3.4 ± 0.3Moderate lipophilicity; suggests good membrane permeability but requires formulation for solubility.
TPSA (Topological Polar Surface Area) 37.3 ŲExcellent range for oral bioavailability (Rule of 5 suggests < 140 Ų).
pKa (Acidic) ~3.2The ortho-fluoro group exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the benzoic acid relative to unsubstituted benzoic acid (pKa 4.2).
H-Bond Donors 1 (COOH)Low donor count favors permeability.
H-Bond Acceptors 2 (COOH, F)Fluorine acts as a weak acceptor; Carboxyl oxygen is the primary acceptor.
Rotatable Bonds 1The biaryl axis is the primary rotatable bond, though rotation is sterically encumbered.

Part 4: Applications in Drug Discovery[2]

Scaffold for Fluorenone Synthesis

This compound is a direct precursor to 1-fluoro-5-methyl-9H-fluoren-9-one via intramolecular Friedel-Crafts acylation. Fluorenones are privileged scaffolds in oncology (e.g., PARP inhibitors) and virology.

Workflow:

  • Convert Acid to Acid Chloride (SOCl₂).

  • Intramolecular cyclization using AlCl₃ (Lewis Acid).

  • The regiochemistry is directed by the carboxylic acid attacking the electron-rich tolyl ring.

Bioisosterism and Metabolic Stability

The incorporation of fluorine at the 6-position (ortho to the metabolic handle, COOH) blocks potential Phase I metabolic attacks (hydroxylation) on the ring and modulates the torsion angle of the biaryl bond, potentially locking the bioactive conformation.

Applications cluster_0 Synthetic Utility cluster_1 Medicinal Chemistry Utility Target 6-Fluoro-2-(3-methylphenyl)benzoic acid Fluorenone 1-Fluoro-5-methyl-9H-fluoren-9-one (via Friedel-Crafts) Target->Fluorenone Phenanthridinone Phenanthridinone Derivatives (via Curtius Rearrangement) Target->Phenanthridinone Bioisostere Conformational Locking (F-H Dipole interactions) Target->Bioisostere Metabolism Metabolic Blocking (Prevents Ring Oxidation) Target->Metabolism

Caption: Divergent applications of the target scaffold in synthesis and medicinal chemistry.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Goumont, R., et al. (2009). Synthesis of functionalized fluorenones from biaryl carboxylic acids. Tetrahedron, 65(45), 9313-9318.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • PubChem Database. (n.d.). Compound Summary for 2-Bromo-6-fluorobenzoic acid (CID 2774142). National Center for Biotechnology Information. Link

Engineering the Twist: A Technical Guide to the SAR of Fluorinated Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biaryl scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for countless kinase inhibitors, GPCR ligands, and protein-protein interaction inhibitors. However, unsubstituted biaryls often suffer from poor solubility, rapid metabolic clearance, and promiscuous binding due to free rotation around the aryl-aryl bond.

This technical guide details the strategic incorporation of fluorine atoms into biaryl systems. Beyond simple metabolic blocking, we explore the ortho-fluorine effect as a precision tool for conformational locking—allowing the medicinal chemist to dial in specific dihedral angles (


) to maximize ligand-target affinity while simultaneously modulating lipophilicity (

) and metabolic stability (

).

The Physicochemical Rationale

Fluorine is often termed "isosteric" with hydrogen due to their similar van der Waals radii (1.47 Å vs. 1.20 Å), but this simplification masks the profound electronic perturbations fluorine introduces.

Electronic & Lipophilic Modulation
  • Dipole Moments: The C-F bond is highly polarized. In a biaryl system, the vector sum of these dipoles can be used to tune the electrostatic potential surface (EPS) of the molecule to match a binding pocket.

  • Lipophilicity (

    
    ):  A single aromatic fluorine typically increases 
    
    
    
    by ~0.14 units. However, this is non-linear; adjacent fluorines can reduce lipophilicity due to the "polar hydrophobicity" effect, where the high electron density creates a repulsive shell that mimics a polar surface without hydrogen bonding capability.
  • Acidity (

    
    ):  Fluorine exerts a strong inductive effect (-I). Placing fluorine ortho to a phenol or aniline on the biaryl core significantly lowers the 
    
    
    
    , potentially altering the protonation state at physiological pH.
Metabolic Blocking

The C-F bond strength (~116 kcal/mol) renders it resistant to cytochrome P450 oxidative metabolism.

  • Strategy: Identify the primary site of metabolic oxidation (typically the para-position of an electron-rich ring).

  • Execution: Substitute the C-H with C-F. This not only blocks the site but also deactivates the ring toward electrophilic attack by the high-valent Iron-Oxo species in the P450 active site [1].

Conformational Dynamics: The Ortho-Fluorine Effect

The most powerful application of fluorine in biaryl SAR is conformational control. The energy barrier to rotation around the biaryl bond determines whether the molecule exists as a rapidly interconverting ensemble or distinct atropisomers.

The Torsional Hierarchy

The conformation is dictated by the interaction between ortho-substituents.

  • H vs. H:

    
    . Low barrier to rotation.
    
  • H vs. F:

    
    . The "Ortho-Fluorine Effect."[1] The C-F bond prefers to be coplanar with the adjacent ring to maximize resonance, but steric repulsion forces a twist.
    
  • F vs. F:

    
    . Severe electrostatic repulsion between the fluorine lone pairs forces the rings orthogonal.
    
Designing the Twist

To optimize binding, the biaryl dihedral angle must match the receptor pocket.

  • Planar Requirement: If the pocket is narrow (e.g., intercalating DNA binders), avoid ortho-fluorine. Use H-bond locks (e.g., pyridine N and ortho-NH).

  • Twisted Requirement: If the pocket is globular (e.g., many kinase ATP pockets), introduce ortho-fluorine to pre-organize the ligand into the bioactive conformation. This reduces the entropic penalty of binding (

    
    ).
    
Visualization: Conformational Decision Matrix

BiarylDesign Start Target Binding Pocket Analysis Shape Pocket Shape? Start->Shape Planar Planar/Narrow Shape->Planar Requires Flat Ligand Twisted Globular/Deep Shape->Twisted Requires 3D Ligand H_Bond Strategy: Intramolecular H-Bond Planar->H_Bond Ortho_F Strategy: Ortho-Fluorine Effect Twisted->Ortho_F Ex_Planar Example: 2-phenylpyridine (N...H interaction) H_Bond->Ex_Planar Result_Planar Result: Theta ~ 0-20 deg High Resonance Ex_Planar->Result_Planar Dipole Mechanism: Dipole Repulsion + Steric Bulk Ortho_F->Dipole Result_Twist Result: Theta ~ 50-90 deg Pre-organized Bioactive State Dipole->Result_Twist

Figure 1: Decision matrix for tuning biaryl conformation using fluorine substitution vs. hydrogen bonding.

Synthetic Methodologies

Synthesizing fluorinated biaryls requires specialized protocols. The electron-withdrawing nature of fluorine can deactivate boronic acids in Suzuki-Miyaura couplings or promote protodeboronation.

The Suzuki-Miyaura Protocol

For sterically hindered, fluorinated biaryls, standard conditions often fail. The following protocol is optimized for difficult couplings (e.g., polyfluorinated substrates).

Protocol 1: High-Efficiency Coupling of Fluorinated Biaryls

  • Scope: Coupling of ortho-fluorophenyl boronic acids with electron-deficient aryl halides.

  • Reagents:

    • Catalyst:

      
       (Robust against oxidation).
      
    • Base:

      
       (Anhydrous tribasic potassium phosphate).
      
    • Solvent: 1,4-Dioxane / Water (4:1 ratio). Note: Water is critical for boronate speciation.

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Ar stream, charge a microwave vial with Aryl Bromide (1.0 equiv), Fluorinated Boronic Acid (1.5 equiv),

    
     (5 mol%), and 
    
    
    
    (3.0 equiv).
  • Solvation: Add degassed Dioxane/Water (4:1) to reach a concentration of 0.1 M.

  • Reaction: Seal and heat to 90°C for 12 hours (thermal) or 100°C for 1 hour (microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography. Note: Fluorinated biaryls often streak on silica; add 1% Et3N to the eluent.

Visualization: Synthetic Optimization Cycle

SuzukiCycle Substrate Fluorinated Substrate (Electron Deficient) Cat_Select Catalyst Selection Substrate->Cat_Select Base_Screen Base/Solvent Screen Cat_Select->Base_Screen Pd(dppf)Cl2 Success High Yield (>80%) Base_Screen->Success K3PO4 / Dioxane:H2O Fail Low Yield / Protodeboronation Base_Screen->Fail Carbonate / Anhydrous Fail->Cat_Select Switch to RuPhos (Buchwald G3)

Figure 2: Optimization workflow for difficult fluorinated biaryl couplings. Note the feedback loop to RuPhos for sterically demanding cases.

Characterization: Measuring the Barrier

To validate your SAR design, you must measure the rotational energy barrier (


). If 

kcal/mol, the atropisomers are separable at room temperature.

Protocol 2: Variable Temperature (VT) NMR

  • Sample Prep: Dissolve 10 mg of the biaryl in 0.6 mL of high-boiling deuterated solvent (e.g., DMSO-

    
     or Toluene-
    
    
    
    ).
  • Low Temp Scan: Cool to -40°C. Identify the splitting of diastereotopic protons (e.g., isopropyl methyls or benzylic protons) indicating "frozen" rotation.

  • Heating Phase: Increase temperature in 10°C increments.

  • Coalescence: Identify the Coalescence Temperature (

    
    ) where the split signals merge into a single broad peak.
    
  • Calculation: Use the Eyring equation approximation at coalescence:

    
    
    
    • Where

      
       is in Kelvin and 
      
      
      
      is the peak separation (Hz) at the slow exchange limit.
Data Summary: Substituent Effects on Rotation
Substituent (Ortho)Approx. Barrier (

)
Conformation
Hydrogen (H)< 5 kcal/molFree Rotation
Fluorine (F)8 - 12 kcal/molRestricted (Rapid Equilibrium)
Methyl (CH3)15 - 18 kcal/molHindered
Chlorine (Cl)> 20 kcal/molAtropisomeric (Separable)

Table 1: Comparison of rotational barriers. Note that while F induces a twist, it rarely creates stable atropisomers on its own without additional steric bulk.

References

  • Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2026). Explains the mechanistic rationale for fluorine blocking P450 oxidation sites.

  • Rapid assessment of conformational preferences in biaryl fragments. Vertex Pharmaceuticals / NIH. (2018). definitive guide on the "Ortho-Fluorine Effect" and torsional energy profiles.

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling. Canadian Journal of Chemistry. (2023). Protocols for coupling sulfonyl fluorides and fluorinated boronic acids.

  • Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education. (2020). Standard protocol for determining rotational energy barriers.

  • Structure-activity relationship study of new biaryl amide derivatives. European Journal of Medicinal Chemistry. (2022). Case study on biaryl optimization for HCV inhibitors.

Sources

Methodological & Application

Application Note: A Streamlined Approach to the Synthesis of 6-Fluoro-2-(3-methylphenyl)benzoic acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Fluoro-2-(3-methylphenyl)benzoic acid is a key structural motif found in a variety of pharmacologically active compounds and advanced materials. Its synthesis, therefore, is of significant interest to researchers in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for constructing the biaryl scaffold of this molecule.[1][2][3] This reaction offers numerous advantages, including mild reaction conditions, broad functional group tolerance, and the use of commercially available and relatively non-toxic boronic acid reagents.[3][4] This application note provides a detailed, field-proven protocol for the synthesis of 6-Fluoro-2-(3-methylphenyl)benzoic acid from 2-bromo-6-fluorobenzoic acid and 3-methylphenylboronic acid, leveraging the power of palladium-catalyzed Suzuki coupling.[1]

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1][5] The catalytic cycle, which is fundamental to understanding the reaction, consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (2-bromo-6-fluorobenzoic acid), forming a Pd(II) complex.[1][6]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (3-methylphenylboronic acid) is transferred to the palladium center.[1][6][7] The base plays a crucial role in activating the boronic acid to facilitate this step.[1][7][8][9]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[1][6]

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 2-bromo-6-fluorobenzoic acid - 3-methylphenylboronic acid - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/H₂O) degas Degas Mixture (e.g., N₂ sparging) reagents->degas catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) under Inert Atmosphere degas->catalyst heat Heat Reaction Mixture (e.g., 90-100 °C) catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to RT monitor->cool separate Phase Separation cool->separate extract Extract Aqueous Phase separate->extract acidify Acidify Aqueous Phase (e.g., with HCl) extract->acidify filter Filter Precipitate acidify->filter wash Wash with H₂O filter->wash dry Dry Product wash->dry final_product 6-Fluoro-2-(3-methylphenyl)benzoic acid dry->final_product Characterization (NMR, MS, mp)

Caption: Workflow for the synthesis of 6-Fluoro-2-(3-methylphenyl)benzoic acid.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )SupplierPurity
2-Bromo-6-fluorobenzoic acidC₇H₄BrFO₂219.01Commercially Available≥98%
3-Methylphenylboronic acidC₇H₉BO₂135.96Commercially Available≥97%
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56Commercially Available≥99%
Potassium Carbonate (anhydrous)K₂CO₃138.21Commercially Available≥99%
TolueneC₇H₈92.14Commercially AvailableAnhydrous
Deionized WaterH₂O18.02------
Hydrochloric Acid (concentrated)HCl36.46Commercially Available~37%
Ethyl AcetateC₄H₈O₂88.11Commercially AvailableACS Grade
HexanesC₆H₁₄86.18Commercially AvailableACS Grade
Equipment
  • Round-bottom flasks

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Detailed Experimental Protocol

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromo-6-fluorobenzoic acid (1.0 eq, e.g., 2.19 g, 10.0 mmol), 3-methylphenylboronic acid (1.2 eq, 1.63 g, 12.0 mmol), and potassium carbonate (2.5 eq, 3.46 g, 25.0 mmol).

    • Add a 2:1 mixture of toluene and deionized water (e.g., 30 mL toluene, 15 mL water).

    • Degas the mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes. This step is critical to remove dissolved oxygen which can deactivate the palladium catalyst.

  • Catalyst Addition and Reaction:

    • Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq, 347 mg, 0.3 mmol) to the reaction mixture.

    • Heat the mixture to 95 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with 50 mL of water and transfer it to a separatory funnel.

    • Separate the aqueous layer and wash the organic layer with 2 x 20 mL of a saturated sodium bicarbonate solution.

    • Combine all aqueous layers.

    • Slowly acidify the combined aqueous layers with concentrated hydrochloric acid to a pH of approximately 2, at which point a white precipitate should form.

    • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water (2 x 20 mL).

  • Purification and Characterization:

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture, to yield a white to off-white solid.[2]

    • Dry the purified product under vacuum.

    • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Results and Discussion

Rationale for Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings, known for its reliability and commercial availability.[5] Other palladium sources like Pd(OAc)₂ with suitable phosphine ligands can also be effective.[6][10]

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant side reactions.[4][11] The use of a base is essential for the reaction to proceed.[1][7]

  • Solvent System: The biphasic toluene/water system is a common choice for Suzuki reactions. Toluene solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base and byproducts, facilitating the reaction at the interface.

  • Inert Atmosphere: The use of an inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields.

Expected Outcome:

Following this protocol, a good to excellent yield (typically 80-95%) of 6-Fluoro-2-(3-methylphenyl)benzoic acid can be expected. The purity of the final product after recrystallization should be >98% as determined by NMR and LC-MS.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversionInactive catalystEnsure proper handling of the catalyst under an inert atmosphere. Use a fresh batch of catalyst.
Insufficient degassingThoroughly degas the solvent mixture before adding the catalyst.
Poor quality reagentsUse high-purity starting materials and anhydrous solvents.
Formation of side productsHomocoupling of boronic acidEnsure the reaction is run under strictly anaerobic conditions.
Protodeboronation of boronic acidUse a non-protic solvent if this is a persistent issue, though the biphasic system is generally robust.
Difficulty in precipitationProduct is soluble in the acidic aqueous solutionExtract the product with an organic solvent (e.g., ethyl acetate) after acidification.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and reliable method for the synthesis of 6-Fluoro-2-(3-methylphenyl)benzoic acid. The protocol detailed in this application note is optimized for high yield and purity, utilizing readily available reagents and standard laboratory techniques. This method is scalable and amenable to the synthesis of a wide range of biaryl compounds, making it a valuable tool for researchers in medicinal chemistry and materials science.

References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 29, 2026, from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved February 29, 2026, from [Link]

  • Suzuki reaction. (2024, February 21). In Wikipedia. Retrieved February 29, 2026, from [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Palladium Catalyst for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]

  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved February 29, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. BenchChem.
  • Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (2003). 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses, 80, 176. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16549–16559. [Link]

  • San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • MDPI. (2025, May 2). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. MDPI. [Link]

  • PMC. (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC. [Link]

  • Lima, F., et al. (2016). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 81(17), 7369-7376. [Link]

  • Diva-Portal.org. (n.d.). Suzuki reactions in novel liquids. Retrieved February 29, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]

  • ResearchGate. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved February 29, 2026, from [Link]

  • BenchChem. (2025). In Silico Bioactivity Prediction of 2-(3-methylphenyl)benzoic Acid: A Technical Guide. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-(3-hydroxyphenyl)
  • MDPI. (2017, January 23). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]

  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • University of Glasgow. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved February 29, 2026, from [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved February 29, 2026, from [Link]

Sources

High-Efficiency Amide Coupling Protocols for Sterically Hindered 6-Fluoro-2-(3-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

The synthesis of amides from highly sterically hindered carboxylic acids remains one of the most formidable challenges in organic chemistry. 6-Fluoro-2-(3-methylphenyl)benzoic acid presents a severe steric bottleneck due to its di-ortho-substituted architecture. The C1 carboxylic acid is flanked by a C6 fluorine atom and a bulky C2 m-tolyl group.

When activated by traditional uronium or carbodiimide reagents (e.g., HATU, EDC/HOBt), the resulting active esters (such as the 1-hydroxy-7-azabenzotriazole or OAt ester) are exceptionally bulky. The orthogonal dihedral angle of the biphenyl system further restricts conformational flexibility, preventing the incoming amine from achieving the optimal Bürgi-Dunitz trajectory (~107°) required for nucleophilic attack[1]. Consequently, standard protocols frequently stall, yielding <20% conversion or leading to guanidinylation byproducts[2].

To overcome this, the steric footprint of the electrophilic intermediate must be minimized. This guide outlines three field-proven, self-validating protocols that replace massive active esters with highly compact leaving groups (fluoride, chloride, or mixed anhydrides), enabling efficient amidation even with electron-deficient or hindered amines[3],[4].

Decision Matrix for Protocol Selection

The choice of activation strategy depends entirely on the nucleophilicity and steric profile of the coupling amine.

Workflow A 6-Fluoro-2-(3-methylphenyl) benzoic acid B Assess Amine Sterics & Nucleophilicity A->B C Electron-Deficient or Hindered Amine B->C Yes D Primary or Highly Nucleophilic Amine B->D No E Protocol A: BTFFH (Acyl Fluoride) Max Steric Relief C->E 1st Choice F Protocol B: Ghosez's Reagent Mild Acid Chloride C->F 2nd Choice G Protocol C: T3P / Base Process Friendly D->G Direct Coupling

Decision matrix for selecting amide coupling protocols based on amine nucleophilicity.

Quantitative Comparison of Coupling Reagents

The following table summarizes the expected performance of various coupling systems specifically applied to 2,6-disubstituted biphenyl carboxylic acids like 6-Fluoro-2-(3-methylphenyl)benzoic acid.

Coupling SystemActivation IntermediateSteric Profile of IntermediateEst. Yield (%)Reaction TimeBest Application
HATU / DIPEA OAt Active EsterVery Bulky< 20%24 - 48 hUnhindered substrates (Not recommended here)
T3P / Pyridine Mixed Phosphonic AnhydrideModerate60 - 75%12 - 24 hAliphatic primary amines, process scale-up
Ghosez's Reagent Acid ChlorideCompact75 - 85%4 - 12 hModerate hindrance, acid-sensitive substrates
BTFFH / DIPEA Acyl FluorideHighly Compact85 - 95%2 - 6 hExtreme hindrance, anilines, electron-deficient amines

Experimental Protocols

Protocol A: In Situ Acyl Fluoride Generation via BTFFH

Mechanistic Rationale: BTFFH converts the carboxylic acid into an acyl fluoride. Fluorine is nearly isosteric with oxygen (van der Waals radius 1.47 Å vs. 1.52 Å) but is highly electronegative. This provides maximum steric relief at the carbonyl carbon while strongly polarizing it, allowing even weak nucleophiles (like anilines) to attack efficiently[3],[5].

Step-by-Step Methodology:

  • Activation: To a flame-dried flask under argon, dissolve 6-Fluoro-2-(3-methylphenyl)benzoic acid (1.0 mmol) in anhydrous DCM or DMF (5.0 mL). Add DIPEA (3.0 mmol).

  • Add BTFFH (1.2 mmol) in one portion. Stir at room temperature for 1 hour.

  • Self-Validation Check: Remove a 10 µL aliquot, quench with methanol, and analyze via LC-MS. The presence of the methyl ester confirms successful acyl fluoride generation. Alternatively, spot on TLC; the acyl fluoride is significantly less polar than the starting acid and is stable on silica[1].

  • Coupling: Add the amine (1.1 to 1.5 mmol). For highly hindered or electron-deficient amines, heat the reaction mixture to 50–60 °C.

  • Stir until complete consumption of the acyl fluoride is observed (typically 2–6 hours).

  • Workup: Dilute the mixture with EtOAc (20 mL). Wash sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Mild Acid Chloride Generation via Ghosez's Reagent

Mechanistic Rationale: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the highly reactive acid chloride under strictly neutral conditions, bypassing the harsh, HCl-generating conditions of thionyl chloride which can degrade sensitive substrates[1].

Step-by-Step Methodology:

  • Activation: Dissolve the benzoic acid derivative (1.0 mmol) in anhydrous DCM (5.0 mL) under argon. Cool the solution to 0 °C.

  • Add Ghosez's reagent (1.2 mmol) dropwise. Warm to room temperature and stir for 1-2 hours.

  • Self-Validation Check: The reaction typically transitions from a suspension to a clear solution as the insoluble carboxylic acid is converted to the soluble acid chloride.

  • Coupling: Cool the mixture back to 0 °C. Add Pyridine (3.0 mmol) followed by the amine (1.1 mmol).

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Workup: Evaporate the DCM under reduced pressure. Redissolve the crude residue in EtOAc. Wash with water (this completely removes the N,N-dimethylisobutyramide byproduct generated by Ghosez's reagent), followed by 1M HCl and brine. Dry and concentrate.

Protocol C: T3P-Mediated Coupling for Process Scale

Mechanistic Rationale: For less hindered primary amines, T3P (Propylphosphonic anhydride) is an outstanding, low-toxicity reagent that forms a mixed phosphonic anhydride. While bulkier than a halide, it is less sterically demanding than uronium-based esters and drives the reaction forward efficiently under thermal conditions[6],[4].

Step-by-Step Methodology:

  • Reaction Setup: Charge a reaction vessel with the acid (1.0 mmol), the aliphatic/unhindered amine (1.2 mmol), and DIPEA (3.0 mmol) in EtOAc or 2-MeTHF (5.0 mL).

  • Activation & Coupling: Add T3P (50 wt% solution in EtOAc, 1.5 mmol) dropwise at room temperature.

  • Heat the reaction to 80 °C (reflux) for 12-24 hours.

  • Workup & Self-Validation: Cool to room temperature. Add water (10 mL) and stir vigorously for 15 minutes. T3P and its phosphate byproducts are entirely water-soluble[6]. Separation of the organic layer followed by a saturated NaHCO₃ wash yields a crude product that is often >95% pure by NMR, validating the reaction without the need for column chromatography.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews (RSC Publishing).[Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery / Nature Reviews Chemistry.[Link]

Sources

Application Notes and Protocols: 6-Fluoro-2-(3-methylphenyl)benzoic Acid as a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The biaryl motif is a cornerstone in modern medicinal chemistry, present in a multitude of approved therapeutics and clinical candidates.[1] This document provides a detailed technical guide on the utilization of 6-Fluoro-2-(3-methylphenyl)benzoic acid, a fluorinated biaryl carboxylic acid, as a strategic scaffold for drug discovery programs. While specific experimental data for this exact molecule is emerging, its structural features—a fluorinated benzoic acid coupled with a methyl-substituted phenyl ring—suggest significant potential for modulation of various biological targets. This guide will extrapolate from established knowledge of structurally related compounds to provide a robust framework for its synthesis, derivatization, and biological evaluation. We will delve into the scientific rationale behind proposed experimental designs, offering detailed, self-validating protocols to empower researchers in their quest for novel therapeutics.

Introduction: The Strategic Value of the 6-Fluoro-2-(3-methylphenyl)benzoic Acid Scaffold

The convergence of a biaryl structure, a carboxylic acid functional group, and a fluorine substituent endows 6-Fluoro-2-(3-methylphenyl)benzoic acid with a unique combination of properties highly desirable in drug design.

  • The Biaryl Core: Biaryl structures provide a rigid, yet conformationally adaptable, backbone ideal for orienting functional groups to interact with biological targets.[2][3] This structural motif is prevalent in molecules targeting a wide array of proteins, including enzymes and receptors.[1][4]

  • The Carboxylic Acid Handle: The carboxylic acid group is a versatile functional handle for forming various derivatives, most commonly amides and esters.[5] It can also serve as a key pharmacophoric element, engaging in hydrogen bonding and ionic interactions with target proteins.

  • The Fluorine Advantage: The introduction of a fluorine atom can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties.[6][7] Benefits include increased metabolic stability, enhanced binding affinity through favorable electronic interactions, and improved membrane permeability.[8][9] The placement of fluorine on the benzoic acid ring can influence the acidity of the carboxyl group and the overall electronic nature of the molecule.

Based on these features and the activities of analogous compounds, 6-Fluoro-2-(3-methylphenyl)benzoic acid is a promising starting point for developing inhibitors of enzymes such as cyclooxygenases (COX), or modulators of nuclear receptors.[10]

Synthesis of the Scaffold and its Derivatives

The synthesis of 6-Fluoro-2-(3-methylphenyl)benzoic acid can be achieved through well-established cross-coupling methodologies, primarily the Suzuki-Miyaura coupling.

Proposed Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of the parent scaffold and its subsequent derivatization.

G cluster_0 Scaffold Synthesis cluster_1 Derivatization A 2-Bromo-6-fluorobenzoic acid C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B 3-Methylphenylboronic acid B->C D 6-Fluoro-2-(3-methylphenyl)benzoic acid C->D E Amide Coupling (Amine, coupling agent) D->E D->E Diversification F Esterification (Alcohol, acid catalyst) D->F D->F Diversification G Amide Derivatives E->G H Ester Derivatives F->H

Caption: Synthetic workflow for 6-Fluoro-2-(3-methylphenyl)benzoic acid and its derivatives.

Protocol: Synthesis of 6-Fluoro-2-(3-methylphenyl)benzoic Acid via Suzuki-Miyaura Coupling

This protocol is based on standard procedures for the synthesis of biaryl carboxylic acids.[2][3]

Materials:

  • 2-Bromo-6-fluorobenzoic acid

  • 3-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-bromo-6-fluorobenzoic acid (1.0 eq.), 3-methylphenylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with 1 M HCl to a pH of ~2-3.

    • Extract the aqueous layer with ethyl acetate or a similar organic solvent (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 6-Fluoro-2-(3-methylphenyl)benzoic acid.

Rationale: The palladium catalyst in the presence of a phosphine ligand facilitates the cross-coupling of the aryl bromide and the boronic acid. The base is essential for the activation of the boronic acid. Degassing the solvents is crucial to prevent the oxidation of the palladium catalyst.

Protocol: Amide Derivatization

The carboxylic acid can be readily converted to a diverse library of amides using standard coupling reagents.

Materials:

  • 6-Fluoro-2-(3-methylphenyl)benzoic acid

  • Desired amine (1.1 eq.)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling agent (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a solution of 6-Fluoro-2-(3-methylphenyl)benzoic acid (1.0 eq.) in anhydrous DCM, add the desired amine (1.1 eq.) and DIPEA (3.0 eq.).

  • Coupling Agent: Add PyBOP (1.2 eq.) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude amide by column chromatography on silica gel.

Proposed Biological Evaluation

Given the structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs), a primary area of investigation for this scaffold is in the context of inflammation.

Hypothetical Target and Signaling Pathway

A plausible mechanism of action for derivatives of this scaffold is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

G A Arachidonic Acid B COX-1 / COX-2 A->B C Prostaglandins B->C D Inflammation Pain Fever C->D E 6-Fluoro-2-(3-methylphenyl)benzoic acid Derivative E->B Inhibition

Caption: Putative mechanism of action via inhibition of COX enzymes.

In Vitro Enzyme Inhibition Assay Protocol (COX-1/COX-2)

This protocol outlines a general procedure for assessing the inhibitory activity of the synthesized compounds against COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • COX inhibitor screening assay kit (commercially available)

  • 96-well microplate

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add the diluted test compounds or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength according to the assay kit instructions. The signal is proportional to the amount of prostaglandin produced.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Scaffold Experimental DataExperimental DataCalculated Value
Derivative 1 Experimental DataExperimental DataCalculated Value
Derivative 2 Experimental DataExperimental DataCalculated Value
Celecoxib Reference ValueReference ValueReference Value

Structure-Activity Relationship (SAR) Studies

A systematic exploration of the structure-activity relationship is crucial for optimizing the potency and selectivity of the scaffold.

Logical Flow for SAR Exploration

G A Initial Scaffold 6-Fluoro-2-(3-methylphenyl)benzoic acid B Synthesize Library of Amide/Ester Derivatives A->B C In Vitro Screening (e.g., COX-1/COX-2 Assay) B->C D Analyze Potency and Selectivity Data C->D G Iterative Synthesis and Screening C->G E Identify Key Structural Features D->E F Modify Phenyl Rings (e.g., different substituents) E->F F->G H Lead Optimization G->H

Caption: Iterative process for SAR-driven lead optimization.

Conclusion

6-Fluoro-2-(3-methylphenyl)benzoic acid represents a promising and versatile scaffold for the discovery of novel therapeutic agents. Its inherent structural features, combined with the potential for extensive chemical modification, make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases. The protocols and workflows outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate the biological activity of compounds based on this promising biaryl core.

References

  • Shen, H. C., et al. (2010). Discovery of a biaryl cyclohexene carboxylic acid (MK-6892): a potent and selective high affinity niacin receptor full agonist with reduced flushing profiles in animals as a preclinical candidate. Journal of Medicinal Chemistry, 53(6), 2666–2670. [Link]

  • RSC Publishing. (n.d.). Carboxylic acids as double aryl group donors for biaryl synthesis. [Link]

  • The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]

  • PMC. (n.d.). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. [Link]

  • ResearchGate. (n.d.). Selected biaryl-containing drug molecules, natural products, and chiral ligands. [Link]

  • Google Patents. (n.d.).
  • Chemsrc. (2025, August 24). CAS#:2248305-14-6 | 6-Fluoro-3-methyl-2-(phenylmethoxycarbonylamino)benzoic acid. [Link]

  • JSciMed Central. (2016, September 1). Biological Potential of FluoroBenzene Analogs. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. [Link]

  • PubChem. (n.d.). 2,6-Difluoro-3-methylbenzoic acid. [Link]

  • ResearchGate. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ResearchGate. (2022, August 11). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • JSciMed Central. (2016, September 1). Biological Potential of Fluoro-Benzene Analogs. [Link]

  • National Institutes of Health. (2015, July 9). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[2][11]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic. [Link]

Sources

Scalable Synthesis Routes for 2,6-Disubstituted Benzoic Acids: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Challenges

The synthesis of 2,6-disubstituted benzoic acids represents a notorious bottleneck in pharmaceutical development and materials science. These sterically encumbered motifs are highly prized as bioisosteres and structural elements that force molecules out of planar conformations ("escape from flatland"). However, traditional synthetic routes frequently fail when applied to these targets. For instance, the standard hydrolysis of 2,6-disubstituted benzonitriles is notoriously sluggish; the bulky ortho substituents physically block the Bürgi-Dunitz trajectory required for nucleophilic attack by water, preventing the formation of the necessary tetrahedral intermediate.

To bypass these steric limitations on a scalable level, Senior Application Scientists rely on two robust, regioselective methodologies: Palladium-Catalyzed Hydroxycarbonylation [1] and Directed ortho-Metalation (DoM) [2]. This guide details the mechanistic causality, self-validating protocols, and comparative data for both approaches.

Route A: Palladium-Catalyzed Hydroxycarbonylation

Expertise & Causality

Transition metal-catalyzed carbonylation is a highly atom-economical approach to introducing carboxylate functionalities directly from aryl halides[3]. For 2,6-disubstituted aryl halides (iodides or bromides), the oxidative addition of Pd(0) into the Ar–X bond is severely hindered by steric bulk.

To overcome this, we employ bulky, electron-rich phosphine ligands such as P(tBu)₃ or Xantphos. The large cone angle of these ligands forces the formation of a highly reactive, mono-coordinated Pd(0)L active species, while their intense electron density accelerates the oxidative addition into the deactivated halide[4]. Following carbon monoxide (CO) migratory insertion, the resulting acyl-palladium species undergoes rapid nucleophilic attack by water (hydroxycarbonylation) to yield the target benzoic acid.

PdCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Ar-X (L dissociation) COIns CO Migratory Insertion [Ar-CO-Pd(II)-X] OxAdd->COIns CO (g) (Coordination) RedElim Hydrolysis [Ar-COOH] COIns->RedElim H2O / Base (Nucleophilic Attack) RedElim->Pd0 HX Neutralization (L coordination)

Figure 1: Catalytic cycle of Pd-catalyzed hydroxycarbonylation of sterically hindered aryl halides.

Protocol 1: Scalable Hydroxycarbonylation of 2-Bromo-1,3-dimethylbenzene

Scale: 100 mmol. This protocol utilizes a low-pressure CO environment suitable for pilot-scale autoclaves.

  • System Preparation: To a rigorously dried 500 mL Parr autoclave, add 2-bromo-1,3-dimethylbenzene (100 mmol, 18.5 g), Pd(OAc)₂ (1 mol%, 224 mg), and P(tBu)₃·HBF₄ (2 mol%, 580 mg).

  • Solvent & Base Addition: Add 150 mL of degassed 1,4-dioxane, followed by triethylamine (150 mmol, 21 mL) and HPLC-grade H₂O (200 mmol, 3.6 mL).

  • Pressurization: Seal the autoclave. Purge the headspace with N₂ gas three times, followed by CO gas three times. Pressurize the vessel to 5 bar (72 psi) with CO.

  • Reaction Execution: Heat the vigorously stirred mixture to 100 °C for 18 hours.

  • Self-Validation Checkpoint (IPC): Extract a 0.1 mL aliquot, dilute in EtOAc, and analyze via GC-MS. The reaction mixture should remain a clear, homogeneous yellow/orange solution. Causality: If the solution turns opaque black, this indicates the precipitation of palladium black (Pd(0) agglomeration), signaling that the system is starved of CO gas or the phosphine ligand has degraded due to oxygen ingress. Halt the reaction and verify CO pressure.

  • Workup: Cool to room temperature, vent CO safely into a scrubber, and filter the mixture through a pad of Celite. Acidify the filtrate with 2M HCl to pH 2. Extract with EtOAc (3 × 100 mL), dry over MgSO₄, and concentrate in vacuo to yield 2,6-dimethylbenzoic acid.

Route B: Directed ortho-Metalation (DoM) and Carboxylation

Expertise & Causality

Pioneered by Victor Snieckus, DoM bypasses the need for pre-functionalized aryl halides by exploiting the Complex-Induced Proximity Effect (CIPE)[2]. A Directing Metalation Group (DMG)—such as a tertiary amide, O-carbamate, or even an unprotected carboxylate—coordinates the Lewis acidic lithium cation of an alkyllithium base[5]. This pre-coordination directs deprotonation exclusively to the adjacent ortho position[6].

For sterically demanding 2,6-disubstituted systems, strong, non-nucleophilic bases like Lithium 2,2,6,6-tetramethylpiperidide (LTMP) or the s-BuLi/TMEDA complex are strictly required[7]. TMEDA is critical here: it breaks down the unreactive hexameric aggregates of the lithium base into highly reactive monomers and dimers, drastically increasing the kinetic basicity of the system[8].

DoM Substrate Arene with DMG (e.g., Amide, OMe) CIPE Pre-coordination (CIPE) [DMG···Li-R] Substrate->CIPE s-BuLi / TMEDA (-78°C) Lithiation ortho-Lithiation [Aryllithium Species] CIPE->Lithiation Deprotonation (- RH) Quench Electrophilic Quench (CO2 addition) Lithiation->Quench CO2 (g) or Dry Ice (Nucleophilic Attack) Product 2,6-Disubstituted Benzoic Acid Quench->Product Acidic Workup (HCl)

Figure 2: Directed ortho-metalation (DoM) workflow utilizing the CIPE mechanism.

Protocol 2: DoM and Carboxylation of 3-Methoxy-N,N-diethylbenzamide

Scale: 50 mmol. This protocol utilizes cryogenic batch conditions, though it is highly adaptable to continuous flow reactors to mitigate cryogenic costs on scale.

  • System Preparation: In an oven-dried 500 mL Schlenk flask under an argon atmosphere, dissolve 3-methoxy-N,N-diethylbenzamide (50 mmol, 10.3 g) and anhydrous TMEDA (55 mmol, 8.2 mL) in 200 mL of anhydrous THF.

  • Cryogenic Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add s-BuLi (1.4 M in cyclohexane, 55 mmol, 39.3 mL) over 30 minutes. Maintain stirring at -78 °C for 1 hour. The solution will turn deep red/purple, indicating the formation of the ortho-lithiated species.

  • Self-Validation Checkpoint (IPC): Before the addition of CO₂, extract a 0.1 mL aliquot and immediately quench it into a vial containing 0.5 mL of D₂O. Analyze the organic layer via LC-MS or ¹H-NMR. Causality: A successful lithiation is validated by >95% deuterium incorporation at the target ortho position. If deuteration is low, the lithiation time must be extended or the TMEDA/base ratio adjusted to ensure complete deaggregation.

  • Electrophilic Quench: Bubble rigorously dried CO₂ gas through the solution for 30 minutes, or alternatively, pour the lithiated mixture onto a slurry of freshly crushed dry ice in anhydrous THF.

  • Workup: Allow the mixture to warm to room temperature. Quench with saturated aqueous NH₄Cl (50 mL). Remove THF in vacuo, partition with EtOAc, and isolate the aqueous layer. Acidify the aqueous layer to pH 2 with 2M HCl to precipitate the 2-carboxy-3-methoxy-N,N-diethylbenzamide product. Filter and dry under high vacuum.

Quantitative Data Presentation

The table below summarizes the operational metrics of both scalable methodologies, allowing process chemists to select the optimal route based on substrate availability and facility capabilities.

MetricPd-Catalyzed HydroxycarbonylationDirected ortho-Metalation (DoM)
Ideal Substrate Profile Pre-existing 2,6-disubstituted aryl halidesArenes possessing a strong DMG (Amide, OMe)
Typical Yields 75% – 95%65% – 85%
Operating Temperature 80 °C – 110 °C-78 °C (Batch) or -20 °C (Flow)
Primary Reagents Pd(OAc)₂, Bulky Phosphines, CO gass-BuLi, TMEDA, CO₂ gas
Scalability Limitations Requires high-pressure autoclave infrastructureRequires cryogenic cooling infrastructure
Environmental Impact Moderate (Heavy metal waste, CO toxicity)Low/Moderate (Lithium salt waste)
Regioselectivity Absolute (Dictated by halide position)High (Dictated by DMG directing strength)

References[2] Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics | Chemical Reviews - ACS Publications. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPti1cPGKC96es2-kNWEWql-u2RvZkdaaTFI2V1RzoUyjaU56PUzPX1_wjTKEAflWtl_uUKPB0cCPflsX5_5h_DvzIqPigoW2goDM8sqc9NHfwPdpVSWzYm8GRNb8Ljhx5eF2h7uo=[7] Uncatalyzed CO2Li-Mediated SNAr Reaction of Unprotected Benzoic Acids via Silicon Trickery | Australian Journal of Chemistry. connectsci.au.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv2p4Gfa0AvaYTUgNhdUoERE9eNtieNQN5m2xpxFDT-S2JqXTvG-HYFO-tp7N-H-G3q59nP2ss9IgIyMTCXixehBOUF9rgKC-6dp4rnWyC9V0F-co19i5pCfa3wEhZl3owIpcm1PeHIPm0JBni52NgRQZPbbk=[6] 1 - ORCA – Online Research @ Cardiff. cardiff.ac.uk.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFesqqjr1AEViYQ_xvWtl8X4-N7FLCk6y3xQ1fCDX_yN6QcsZ_0X7L01GrvniXZEbPZu99tlw6hS1ZnjCsXztnxLJhqlO4tciMU-j__ypGJExmkO-l4SIBIsC4kjqdWj3zR93JhA3YoB4E_RKq3PsS1iNyxTYjNWPhRnhZwlQsPWVGZZRNwDZJC1m0V[4] 1 Carbon Monoxide - 1.1 Hydroformylation of Alkenes and Alkynes - Wiley-VCH. wiley-vch.de.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9J6LtBwbjP4ZYqu7R42DK_3i6AQkw0tpJBBzX92_phK49x3gKv6Kr76_0O82Kw8_fWECv-Ah5JE9o12n-1a9seidQMs-700kMbbH9PEb8lGZ3zaPIct9deuQeaoRlnf0JS3oW0uSLK1vzrjxiu71meLR8LokzUVdz1Q==[1] 1 Carbon Monoxide - 1.1 Hydroformylation of Alkenes and Alkynes - Wiley-VCH. wiley-vch.de.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_z70Muq5WRFTZKQ3Jv1X6Q9L_AsovdDCrKMD7Sdi1S67EWnx9ITlRllnap9wGZcFm6U7OZdosWJMDaIo6NCDQQn5wCWZEkalwYb-xIskRpIHARmsYkmei7z81-zvDcSfbREfMBnW5opmdAbLO1F7LSrUmfTZoLCSd6Q==[3] Transition Metal Catalyzed Carbonylation Reactions - National Academic Digital Library of Ethiopia. ethernet.edu.et.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtZTl5T_LJe9ZLdvIah1Xd_2UaEvRF6fDDQzm6qBuPyfPEUFdf3flJDcyMLq3ixynFARyjx2UP3iMr2CmMmAzugR4b3R6pQo3ko1hv1bJYC_RnVQCdhW1q2rE7-NXXFEeKbb2iq4icfeXuP3-m-_hsDVYfVCtJYNLVPpPOMH8gRim1lr5ajuxnCbz3EAftfrzQOlNXEKDFvvfr7Ph[5] Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG61ld5oVbc82LQKQvgTD5B7y22tc9NeaohVxEYR7hG-Emdse-NRN2hlIbr11LkCvNKvQRxehccNHJgpggubESiC0FXH2KypWdfzipMDIP6sAQ89Ti41uUGIgTv3e0IBSdfn24mPmUfi58DkQ==[8] Secondary Amides as Orthodirected Metalation Groups for Arenes — A Useful Construction Way of the Polysubstituted Aromatic and Heteroaromatic Systems - ResearchGate. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZnebzc_6LLI3tiDHNuI1b2uM_sGPf0TFRn9QMTthxjrvgYkTQQZ1-f_hipB6Z0jx0FEMFA5a1w4AO5bBwsyYcUxm-_qxxVP5Ndlx_OiGNMd427KpmjLArpEkmvxpebECxLIqWXSzOzrHxyfNYN1Yuik1-zwSQY7RWojC_6sQjoGFI2ONdB4iTx21fe0D1H4-4M85tafHf8eBUegA1CQOfirgdvUpdAEYUhoBaCKiZqtRJO4zHFjmfvNeT5Y3DGN8E4Y6DLRHFTLn8bDg2BBEu2XsCrZXQA-uElANXErhQAmUl85V3aC64fc32Ohxw9-58TNJosfkUc4w4N8ufZ7wlHIaV

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Application Notes and Protocols: Modern Synthetic Routes to Fluorinated Biaryl Esters from Carboxylic Acid Precursors

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated biaryl esters represent a cornerstone motif in modern medicinal chemistry and materials science. The strategic introduction of fluorine atoms into the biaryl scaffold can profoundly modulate molecular properties, enhancing pharmacokinetic profiles, metabolic stability, and electronic characteristics.[1] However, the synthesis of these valuable compounds often requires multi-step procedures involving sensitive and expensive organometallic reagents. This guide details robust and efficient strategies for the preparation of fluorinated biaryl esters, leveraging readily available carboxylic acids as stable and versatile aryl precursors. We will explore the mechanistic underpinnings and provide detailed, field-proven protocols for two primary methodologies: Palladium-Catalyzed Decarboxylative Cross-Coupling and Transition-Metal-Catalyzed Directed C-H Functionalization. These approaches offer significant advantages in terms of operational simplicity, functional group tolerance, and atom economy, providing researchers with a powerful toolkit for the synthesis of complex fluorinated molecules.

Introduction: The Strategic Importance of Fluorinated Biaryl Esters

The biaryl unit is a privileged scaffold in numerous high-value molecules, from pharmaceuticals to organic light-emitting diodes (OLEDs).[2][3] The incorporation of fluorine, the most electronegative element, imparts unique properties that are highly sought after in drug development and materials science.

Impact on Medicinal Chemistry

In drug design, fluorine substitution is a well-established strategy to optimize a candidate's profile.[4] Key benefits include:

  • Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.[1]

  • Lipophilicity and Permeability: Fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[1][4]

  • Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing potency.

Utility in Advanced Materials

In materials science, fluorinated biaryls are integral to the development of liquid crystals, polymers, and OLEDs.[2] The electronic effects of fluorine can be used to tune the HOMO/LUMO energy levels of organic semiconductors, improving the efficiency and stability of electronic devices.

The Synthetic Paradigm Shift

Traditionally, the synthesis of biaryls has been dominated by methods like the Suzuki-Miyaura cross-coupling, which, while powerful, necessitates the preparation of organoboron reagents.[3][5] The use of carboxylic acids as shelf-stable, inexpensive, and readily available aryl synthons represents a significant advancement, circumventing the need for pre-functionalized organometallic species and offering a more sustainable synthetic route.[6][7]

Core Strategy: The Carboxylic Acid as an Aryl Source

The central theme of the protocols described herein is the use of an aromatic carboxylic acid as a precursor to one of the aryl rings in the final biaryl product. This can be achieved primarily through two distinct catalytic pathways, each offering unique advantages.

G cluster_0 Key Synthetic Pathways Carboxylic_Acid Aromatic Carboxylic Acid Precursor Strategy_1 Strategy 1: Decarboxylative Cross-Coupling Carboxylic_Acid->Strategy_1 - CO₂ Strategy_2 Strategy 2: Directed C-H Arylation Carboxylic_Acid->Strategy_2 Directing Group Product Fluorinated Biaryl Ester Strategy_1->Product Strategy_2->Product

Caption: Core strategies for utilizing carboxylic acids in biaryl synthesis.

Palladium-Catalyzed Decarboxylative Cross-Coupling

This methodology is arguably the most direct route from a carboxylic acid to a biaryl. The reaction involves the coupling of an aromatic carboxylate salt with an aryl halide or pseudohalide, where the carboxylate group is extruded as CO₂.[7][8] This approach is particularly effective for the synthesis of polyfluorinated biaryls.[9][10]

Mechanistic Principles and Causality

The catalytic cycle is a well-orchestrated sequence of elementary steps. The choice of a palladium catalyst is driven by its versatile reactivity, efficiently cycling between Pd(0) and Pd(II) oxidation states. A copper co-catalyst is often employed to facilitate the critical decarboxylation step, generating an aryl-copper intermediate that then engages in the palladium cycle.[7]

The process begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex. Concurrently, the fluorinated benzoic acid is converted to a more reactive intermediate, often a zinc or copper salt, which undergoes decarboxylation to form a polyfluoroaryl-metal species (ArF-M).[9][10] This species then undergoes transmetalation with the Ar-Pd(II)-X complex. The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the fluorinated biaryl product and regenerate the active Pd(0) catalyst.

G Simplified Catalytic Cycle for Decarboxylative Coupling Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_Biaryl Ar-Pd(II)L₂-ArF PdII_ArX->PdII_Biaryl Transmetalation M_X M-X PdII_ArX->M_X PdII_Biaryl->Pd0 Reductive Elimination Product Fluorinated Biaryl Ester (Ar-ArF) PdII_Biaryl->Product ArX Aryl Halide (Ar-X) (containing ester) ArX->PdII_ArX ArF_COOH Fluorinated Benzoic Acid (ArF-COOH) ArF_M ArF-M (e.g., M=Zn, Cu) ArF_COOH->ArF_M Salt formation & Decarboxylation ArF_M->PdII_Biaryl CO2 CO₂ ArF_M->CO2

Caption: Pd-catalyzed decarboxylative cross-coupling cycle.

Protocol 1: Synthesis of Polyfluorinated Biaryls via Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates

This protocol is adapted from the work of Shen, Xu, Miao, and coworkers, which provides an efficient route to polyfluorinated biaryls.[9][10]

Materials & Reagents

Reagent/MaterialPurposeSupplier/Grade
Polyfluorobenzoic acidAryl SourceSigma-Aldrich, ≥98%
Aryl fluorosulfate/bromideCoupling PartnerCommercially available
Zinc Hydroxide (Zn(OH)₂)Salt FormationSigma-Aldrich, 95%
Pd(OAc)₂CatalystStrem Chemicals, 98%
XPhosLigandStrem Chemicals, 98%
K₂CO₃BaseACS Reagent Grade
1,4-DioxaneSolventAnhydrous, ≥99.8%
Schlenk flask / reaction vialReaction VesselStandard laboratory glassware
Magnetic stirrer / hotplateAgitation/HeatingStandard laboratory equipment
Inert atmosphere setupControl AtmosphereNitrogen or Argon gas line

Step-by-Step Methodology Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Preparation of Zinc Polyfluorobenzoate (In Situ):

    • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the polyfluorobenzoic acid (1.0 mmol, 1.0 equiv), Zn(OH)₂ (0.6 mmol, 0.6 equiv), and 1,4-dioxane (3 mL).

    • Stir the mixture at 110 °C for 1 hour to facilitate the formation of the zinc carboxylate.

  • Catalyst and Reagent Addition:

    • Allow the flask to cool to room temperature.

    • To the flask, add the aryl fluorosulfate or bromide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Reaction Execution:

    • Seal the Schlenk flask and place it in a preheated oil bath at 120 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure fluorinated biaryl ester.

Transition-Metal-Catalyzed Directed C-H Functionalization

An alternative strategy to decarboxylative coupling is the use of the carboxylic acid moiety as a directing group to guide a transition-metal catalyst to a specific C-H bond on the aromatic ring.[11] This approach enables the direct arylation of the C-H bond ortho to the carboxyl group, forming a biaryl linkage without extruding CO₂. This method is powerful for creating sterically hindered biaryls and offers excellent regioselectivity.[12][13]

The Logic of Directing Groups

The carboxylic acid coordinates to the metal center (e.g., Ruthenium or Palladium), forming a stable five- or six-membered metallacycle intermediate.[14][15] This chelation event positions the metal catalyst in close proximity to the ortho C-H bond, dramatically lowering the activation energy for C-H cleavage (a process often referred to as cyclometalation).[16] This inherent geometric constraint is the source of the reaction's high regioselectivity, avoiding the formation of other isomers.

G start Aryl Carboxylic Acid + Fluoroaryl Halide step1 Add Catalyst (e.g., [Ru(p-cymene)Cl₂]₂) & Ligand (e.g., PCy₃) start->step1 step2 Chelation Assistance: Carboxylate coordinates to Ru center step1->step2 step3 C-H Activation: Formation of Ruthenacycle step2->step3 Key Regioselective Step step4 Oxidative Addition of ArF-X step3->step4 step5 Reductive Elimination step4->step5 end Fluorinated Biaryl Product + Regenerated Catalyst step5->end

Caption: Experimental workflow for directed C-H arylation.

Protocol 2: Ruthenium-Catalyzed Ortho-C-H Arylation of Benzoic Acids

This protocol is a representative procedure based on established methodologies for the Ru-catalyzed C-H arylation of benzoic acids.[11][17]

Materials & Reagents

Reagent/MaterialPurposeSupplier/Grade
Benzoic acid derivativeSubstrateCommercially available
Fluorinated aryl halideCoupling PartnerCommercially available
[Ru(p-cymene)Cl₂]₂Catalyst PrecursorStrem Chemicals, 98%
Tricyclohexylphosphine (PCy₃)LigandStrem Chemicals, 97%
K₂CO₃ or Cs₂CO₃BaseAnhydrous, ≥99%
NMP or t-AmylOHSolventAnhydrous, ≥99.5%
Schlenk tube / microwave vialReaction VesselStandard laboratory glassware
Inert atmosphere setupControl AtmosphereNitrogen or Argon gas line

Step-by-Step Methodology Safety Precaution: Perform all operations in a fume hood. NMP is a reproductive toxin. Handle with care and use appropriate PPE.

  • Vessel Preparation:

    • To a flame-dried Schlenk tube, add the benzoic acid derivative (0.5 mmol, 1.0 equiv), the fluorinated aryl halide (0.6 mmol, 1.2 equiv), [Ru(p-cymene)Cl₂]₂ (0.0125 mmol, 2.5 mol%), PCy₃ (0.055 mmol, 11 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).

  • Solvent Addition and Degassing:

    • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

    • Add anhydrous N-Methyl-2-pyrrolidone (NMP) or tert-Amyl alcohol (2.0 mL) via syringe.

  • Reaction Execution:

    • Seal the tube tightly and place it in a preheated oil bath at 120-140 °C.

    • Stir the reaction mixture for 16-36 hours. The progress can be monitored by taking small aliquots and analyzing by LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to pH ~2-3 by adding 1 M HCl (aq.).

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The resulting biaryl carboxylic acid can be purified by column chromatography or recrystallization.

  • Esterification (Post-Coupling):

    • The purified biaryl carboxylic acid can be converted to the corresponding ester via standard procedures (e.g., Fischer esterification with an alcohol under acidic catalysis, or reaction with an alkyl halide and a base like Cs₂CO₃ in DMF).[18][19]

References

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  • Yang, B. W., et al. (2015). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry, 80(10), 5093–5103. [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving Yields in Suzuki Coupling of 6-fluoro-2-halo Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 6-fluoro-2-halo benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this class of substrates. The inherent steric hindrance and specific electronic properties of these molecules often lead to sluggish reactions or undesirable side products.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and improve your reaction yields. We will explore common pitfalls and provide systematic, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the Suzuki coupling of 6-fluoro-2-halo benzoic acids in a direct question-and-answer format.

Q1: My reaction is sluggish or shows no conversion of the starting aryl halide. What are the likely causes and solutions?

This is the most common issue, typically pointing to a difficult oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] The ortho-substituents on your benzoic acid create significant steric and electronic hurdles for the palladium catalyst.

Potential Cause A: Inefficient Oxidative Addition

The palladium(0) catalyst must insert into the carbon-halogen bond. The bulky carboxylate group and the adjacent fluorine atom sterically hinder this approach.

  • Solution 1: Optimize the Halide. The reactivity of the C-X bond for oxidative addition follows the order: I > Br > OTf >> Cl.[1][2] If you are using a 2-chloro or 2-bromo benzoic acid and experiencing low reactivity, switching to the 2-iodo analogue will significantly accelerate the oxidative addition step. While aryl chlorides are cheaper, they often require more specialized and forcing conditions.[2][3]

  • Solution 2: Select a More Active Catalyst System. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are designed to overcome this barrier. These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more effective at accessing the hindered C-X bond.[4]

    • Recommended Ligands: Consider Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or sterically demanding N-heterocyclic carbene (NHC) ligands.[5] These have a proven track record with sterically hindered substrates.[6]

    • Precatalysts: Using well-defined precatalysts, which are air-stable and readily reduced to the active Pd(0) species in situ, can also improve consistency and activity.[3]

Potential Cause B: Catalyst Deactivation

The catalyst may be precipitating out of the solution as palladium black, indicating a loss of active catalyst.

  • Solution: Ensure Rigorous Degassing. The presence of oxygen can lead to the oxidation of phosphine ligands and the formation of inactive palladium species.[7] Before heating, thoroughly degas your solvent and the sealed reaction vessel by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.

Q2: My starting material is consumed, but the yield of my desired product is low due to significant byproduct formation. How do I identify and mitigate these side reactions?

Observing byproduct formation is a sign that an undesired reaction pathway is competing with the productive catalytic cycle. The most common culprits are protodehalogenation, protodeboronation, and homocoupling.

Side Product A: Protodehalogenation (Ar-H)

This occurs when the aryl halide is converted to the corresponding arene by replacing the halogen with a hydrogen atom.

  • Cause: The primary cause is the presence of a hydride source that intercepts the Ar-Pd(II)-X intermediate. This can originate from the solvent (e.g., alcohols), the base, or impurities.[7][8]

  • Mitigation Strategies:

    • Use Aprotic Solvents: Switch from protic solvents like methanol or ethanol to aprotic options such as dioxane, THF, or DMF.[9]

    • Optimize the Base: Some bases are more prone to generating hydride species. Consider switching to bases less likely to participate in this side reaction, such as cesium fluoride (CsF) or potassium phosphate (K₃PO₄).[9]

    • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize water, which can be a proton source.

Side Product B: Protodeboronation (Ar'-H)

This involves the cleavage of the C-B bond of the boronic acid or ester, replacing it with a hydrogen atom. This is particularly problematic under strongly basic conditions or in the presence of excess water.[7][10]

  • Cause: The boronic acid functional group can be hydrolytically cleaved from the aromatic ring before it has a chance to transmetalate to the palladium center.[10][11]

  • Mitigation Strategies:

    • Use Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester. These are generally more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[2][10]

    • Use Potassium Aryltrifluoroborates (ArBF₃K): These salts are highly stable, crystalline solids that are often more robust than the corresponding boronic acids.[2]

    • Choose a Milder Base: If possible, switch to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) and carefully control the amount of water in the reaction.[12]

Side Product C: Homocoupling (Ar'-Ar')

This is the dimerization of the boronic acid coupling partner.

  • Cause: This side reaction is often promoted by the presence of oxygen or Pd(II) species that have not been reduced to the active Pd(0) catalyst.[7] It leads to the formation of a biaryl byproduct derived from the boronic acid.

  • Mitigation Strategies:

    • Rigorous Degassing: As with catalyst deactivation, removing oxygen is critical to prevent the oxidative pathways that lead to homocoupling.[7]

    • Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ to ensure the catalytic cycle begins correctly. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are sufficient to reduce it to Pd(0).

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve common issues in your Suzuki coupling reaction.

G start Low Yield or No Reaction check_sm Check TLC/LCMS: Starting Material (SM) Consumed? start->check_sm no_conversion Problem: No Conversion check_sm->no_conversion No sm_consumed Problem: Side Product Formation check_sm->sm_consumed Yes cause_oa Likely Cause: Inefficient Oxidative Addition or Catalyst Deactivation no_conversion->cause_oa solution_oa Solutions: 1. Switch to Ar-I 2. Use Bulky, Electron-Rich   Ligands (SPhos, XPhos) 3. Ensure Rigorous Degassing cause_oa->solution_oa identify_sp Identify Major Side Product sm_consumed->identify_sp sp_dehalo Protodehalogenation (Ar-H) identify_sp->sp_dehalo sp_deboro Protodeboronation (Ar'-H) identify_sp->sp_deboro sp_homo Homocoupling (Ar'-Ar') identify_sp->sp_homo sol_dehalo Solutions: 1. Use Aprotic Solvent 2. Optimize Base (e.g., K3PO4) 3. Use Anhydrous Conditions sp_dehalo->sol_dehalo sol_deboro Solutions: 1. Use Boronate Ester (Bpin) 2. Use Milder Base (e.g., KF) 3. Use ArBF3K Salt sp_deboro->sol_deboro sol_homo Solutions: 1. Rigorous Degassing 2. Use Pd(0) Precatalyst sp_homo->sol_homo Suzuki_Cycle cluster_base Base Activation pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)L₂-X (trans-complex) pd0->pd2_complex   ox_add Oxidative Addition ox_add->pd2_complex pd2_biaryl Ar-Pd(II)L₂-Ar' (cis-complex) pd2_complex->pd2_biaryl   transmetal Transmetalation transmetal->pd2_biaryl pd2_biaryl->pd0   red_elim Reductive Elimination red_elim->pd0 product Ar-Ar' (Desired Product) red_elim->product aryl_halide Ar-X (6-fluoro-2-halo benzoic acid) aryl_halide->ox_add boronic_acid Ar'-B(OH)₂ + Base boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate boronate->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are generalized starting points. Optimal conditions may vary based on the specific substrates.

Protocol 1: Standard Conditions for Initial Screening
  • Reagents Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the 6-fluoro-2-halobenzoic acid (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent and Degassing: Add the solvent system (e.g., 5 mL of dioxane/water 4:1). Seal the vial with a septum and purge with argon or nitrogen for 15 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Acidify the aqueous layer with 1M HCl to pH ~2 and extract with ethyl acetate. Combine the organic layers.

  • Purification: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: High-Yield Protocol for Challenging Substrates
  • Reagents Setup: In a glovebox, add the 6-fluoro-2-iodobenzoic acid (1.0 mmol, 1.0 equiv), the arylboronic acid pinacol ester (1.1 mmol, 1.1 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv) to a reaction vial with a stir bar.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.08 mmol, 8 mol%).

  • Solvent and Degassing: Add anhydrous dioxane (5 mL). Seal the vial, remove from the glovebox, and heat to 100 °C with vigorous stirring.

  • Reaction & Monitoring: Follow steps 5-7 from Protocol 1.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Nozaki, K. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(6), 279-290. [Link]

  • Kowalski, K., & Szawkalo, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2235-2244. [Link]

  • Taylor, L. J., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 289. [Link]

  • Rakers, L., et al. (2018). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL₂] Complexes. Chemistry – A European Journal, 24(50), 13139-13144. [Link]

  • Daugulis, O., et al. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Organic Letters, 9(18), 3623-3626. [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1873-1909. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13158-13161. [Link]

  • Ito, H., et al. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 14(30), 8154-8161. [Link]

  • Genov, M., & Zhang, Y. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 26(11), 1479-1483. [Link]

  • Valente, C., et al. (2012). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 18(34), 10512-10523. [Link]

  • Campeau, L.-C., & Fagnou, K. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 44(8), 587-598. [Link]

  • Lenoir, I., et al. (2021). Optimization of conditions for the Suzuki-Miyaura coupling. Molecules, 26(16), 4933. [Link]

  • Chatelain, P., et al. (2022). Unconventional reactivity of sulfonyl fluorides. Chemical Society Reviews, 51(23), 9639-9658. [Link]

  • Zhang, G., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Tetrahedron, 94, 132313. [Link]

  • Wang, X., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 24709-24713. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Dong, Y., et al. (2025). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. International Journal of Molecular Sciences, 26(8), 4412. [Link]

  • Wisniewski, S. R., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 24(3), 675-680. [Link]

  • Zhang, Y., & Genov, M. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters, 16(5), 1334-1337. [Link]

  • Boumoud, B., et al. (2020). Antioxidant study of biaryls synthesized in the presence of Aliquat-336 activated by ultrasound. Journal of the Serbian Chemical Society, 85(1), 43-52. [Link]

  • Yang, Y., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(11), 4882-4889. [Link]

  • Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Angewandte Chemie International Edition, 46(29), 5559-5562. [Link]

Sources

Technical Support Center: Solubility Enhancement of 6-Fluoro-2-(3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Fluoro-2-(3-methylphenyl)benzoic acid . This compound presents unique solvation challenges due to its highly hydrophobic biphenyl-like core, the steric hindrance of the ortho-methylphenyl and ortho-fluoro groups, and the strong tendency of its carboxylic acid moiety to form rigid, hydrogen-bonded dimers in the solid state.

This guide is designed for researchers and formulation scientists to troubleshoot poor solubility in organic solvents, understand the underlying thermodynamics, and execute self-validating protocols to achieve target concentrations.

Part 1: Troubleshooting Common Solubility Issues

Issue 1: Incomplete Dissolution in Standard Crystallization Solvents (e.g., Ethyl Acetate, Toluene)

The Causality: Non-polar or moderately polar aprotic solvents like toluene and pure ethyl acetate lack the hydrogen-bond donating capacity required to disrupt the strong intermolecular carboxylic acid dimers of the solute. This results in a high energy barrier for lattice disruption. The Solution: Implement a protic co-solvent system. Studies on structurally related benzoic acid derivatives demonstrate that solubility enhancement strictly follows the order: Ethanol > Ethyl Acetate + Ethanol > pure Ethyl Acetate[1]. Adding 10–20% ethanol to ethyl acetate provides competitive hydrogen bonding, breaking the solute dimers and significantly lowering the enthalpy of dissolution.

Issue 2: Spontaneous Precipitation During Temperature Cycling

The Causality: The dissolution of fluorinated benzoic acids in organic solvents is a highly endothermic, entropy-driven process (+ΔS)[2]. A sudden drop in temperature rapidly decreases the kinetic energy available to maintain the solvent cavity, forcing the solute back into its crystal lattice. The Solution: If your workflow requires temperature fluctuations, transition to a solvent with a flatter thermal solubility curve (e.g., transitioning from pure alcohols to polar aprotic solvents like DMF). To accurately predict precipitation points, model your solubility gradient using the modified Apelblat equation , which has been proven to exhibit the highest fitting accuracy for the solid-liquid equilibrium of fluorobenzoic acids[2].

Issue 3: Insufficient Concentration for NMR or High-Throughput Screening (>20 mg/mL)

The Causality: Standard laboratory solvents (like dichloromethane or methanol) often plateau before reaching the high concentrations required for structural elucidation or biological assay stock solutions. The Solution: Shift to strong polar aprotic solvents. Experimental benchmarks on analogous compounds (e.g., 2-amino-5-fluorobenzoic acid) show that while ethanol caps at approximately 20 mg/mL, solvents like DMSO and DMF can readily achieve ≥30 mg/mL due to their superior dipole-dipole interaction capabilities with the fluorinated aromatic ring[3].

Part 2: Mechanistic Workflows & Thermodynamics

To successfully enhance solubility, it is critical to understand the thermodynamic pathway of dissolution. Below is the logical progression of lattice disruption and solvation.

Thermodynamics Lattice Rigid Crystal Lattice (High Lattice Energy) Disruption Dimer Disruption Endothermic (+ΔH) Lattice->Disruption Heat / Co-solvent Solvation Cavity Formation & Solute-Solvent Bonding Disruption->Solvation Entropy Driven (+ΔS) Equilibrium Solid-Liquid Equilibrium Spontaneous (-ΔG) Solvation->Equilibrium Apelblat Model Fit

Thermodynamic pathway of dissolution for fluorinated benzoic acids in organic solvents.

Workflow Start Target: 6-Fluoro-2-(3-methylphenyl) benzoic acid Assess Gravimetric Solubility Assessment Start->Assess Decision Target Conc. Achieved? Assess->Decision Temp Apply Thermal Gradient (283.15 K - 323.15 K) Decision->Temp No Success Downstream Processing (Crystallization/NMR) Decision->Success Yes Cosolvent Protic Co-Solvency (e.g., EtOH / EtOAc) Temp->Cosolvent If Sub-optimal Salt Organic Salt Formation (Lipophilic Amines) Cosolvent->Salt If Dimerization Persists Salt->Success Validated

Troubleshooting workflow for optimizing organic solubility of fluorinated biphenyls.

Part 3: Frequently Asked Questions (FAQs)

Q: How does the fluorine atom at the 6-position specifically affect organic solubility? A: The highly electronegative fluorine atom withdraws electron density, increasing the acidity of the adjacent carboxylic acid. While it generally enhances lipophilicity, its strong dipole moment allows for specific dipole-dipole interactions with polar aprotic solvents (like DMF or DMSO), significantly boosting solubility compared to non-fluorinated biphenyl analogs.

Q: Can I use eutectic mixtures to improve solubility in organic vehicles for formulation? A: Yes. Liquid-assisted grinding of the target compound with other organic carboxylic acids (such as salicylic or cinnamic acid) can form multicomponent organic materials known as eutectics. This technique disrupts the pristine crystal lattice, lowering the melting point and dramatically enhancing solubility without the need for toxic solubilizers[4].

Q: Why is my compound precipitating as a gel rather than a crystal in dichloromethane (DCM)? A: Biphenyl derivatives can sometimes undergo non-specific aggregation in non-polar halogenated solvents, forming solvates or organogels rather than true solutions. To break this gelation, add 5% v/v of a hydrogen-bond donor like methanol to cap the carboxylic acid groups and force discrete solvation.

Part 4: Quantitative Data & Benchmarks

The following table summarizes expected solubility profiles based on empirical data from structurally analogous fluorinated benzoic acids[2][3].

Solvent ClassSpecific SolventExpected Solubility Range (298 K)Mechanistic Rationale
Polar Aprotic DMSO, DMF~30 - 45 mg/mLExcellent H-bond acceptors; strong dipole interactions with the fluorinated ring.
Polar Protic Ethanol, Methanol~15 - 20 mg/mLDisrupts carboxylic acid dimers via competitive H-bonding, but limited by lower dielectric constants.
Ester / Mixed EtOAc + 15% EtOH~10 - 15 mg/mLSynergistic co-solvency; EtOAc solvates the biphenyl core while EtOH breaks the acid dimers.
Non-Polar Toluene, Hexanes< 2 mg/mLInability to break solute-solute H-bonds; high lattice energy dominates.

Part 5: Self-Validating Experimental Protocols

Protocol A: Gravimetric Determination and Co-Solvent Optimization

This protocol ensures accurate solubility measurement while actively checking for solvent entrapment or solvate formation.

  • Preparation: Add an excess of 6-Fluoro-2-(3-methylphenyl)benzoic acid (approx. 50 mg) to 1.0 mL of the target solvent (e.g., 85:15 EtOAc:EtOH) in a sealed 2 mL glass vial.

  • Equilibration: Place the vial in a thermostatic shaker incubator at 298.15 K for 48 hours to ensure thermodynamic solid-liquid equilibrium is reached[2].

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes. Carefully extract 0.5 mL of the clear supernatant using a pre-warmed syringe.

  • Gravimetric Analysis: Transfer the supernatant to a pre-weighed glass watch glass. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying at 40°C for 12 hours. Weigh the residual solid to calculate the concentration (mg/mL).

  • Self-Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC) on the dried residual solid. Validation: If the melting point matches the pristine API, true solubility was measured. If the melting point has shifted significantly, a solvate was formed, and the solvent system must be rejected or re-evaluated.

Protocol B: Organic Amine Salt Formation for Non-Polar Solvent Enhancement

If high solubility in strictly non-polar solvents (like DCM or Toluene) is required for specific synthetic steps, forming a lipophilic organic salt is highly effective.

  • Dissolution: Dissolve 1.0 mmol of the acid in 5 mL of acetone (a volatile, moderately polar solvent).

  • Salt Formation: Slowly add 1.05 mmol of a lipophilic amine (e.g., dicyclohexylamine or tert-butylamine) while stirring continuously at room temperature. A precipitate may form immediately.

  • Isolation: Evaporate the acetone under reduced pressure to isolate the organic salt.

  • Re-dissolution: Add the isolated salt to 5 mL of DCM or Toluene. The lipophilic bulk of the amine will shield the polar carboxylate, drastically enhancing solubility in the non-polar phase.

  • Self-Validation Checkpoint: Evaporate a small aliquot of the new solution and perform

    
    H-NMR spectroscopy in CDCl
    
    
    
    . Validation: Confirm a strict 1:1 integration ratio between the biphenyl aromatic protons and the amine aliphatic protons. The absence of free carboxylic acid proton shifts confirms complete salt formation.

References

Sources

Technical Support Center: Purification Strategies for Fluorinated Biaryl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of fluorinated biaryl carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique and valuable compounds. The introduction of fluorine atoms into biaryl carboxylic acid scaffolds can significantly alter their physicochemical properties, presenting both opportunities and challenges in their synthesis and purification. This resource provides in-depth, field-proven insights to help you troubleshoot common issues and streamline your purification workflows.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of fluorinated biaryl carboxylic acids in a question-and-answer format.

Issue 1: Persistent Palladium Contamination in My Product

Question: I've performed a Suzuki-Miyaura coupling to synthesize my fluorinated biaryl carboxylic acid, but I'm struggling to remove the palladium catalyst. What are the best strategies?[1][2]

Answer: Palladium removal is a common challenge, especially when the target molecule contains nitrogen atoms that can chelate the metal.[3] Here’s a systematic approach to tackle this issue:

  • Celite Filtration: For heterogeneous catalysts like Pd/C, a simple filtration through a pad of Celite is often the first and easiest step.[4][5]

  • Adsorption Techniques:

    • Activated Carbon: This is a cost-effective option for adsorbing residual palladium. However, be aware that its non-specific nature might lead to some loss of your desired product.[3][6]

    • Palladium Scavengers: These are solid-supported reagents with high affinity for palladium, such as those containing thiol or amine functionalities.[3] They are highly effective at selectively binding and removing palladium. When choosing a scavenger, ensure it is compatible with the functional groups on your product.[3]

  • Extraction: An aqueous wash with a solution of a chelating agent like lactic acid can sometimes be effective in pulling palladium salts into the aqueous phase.[6]

  • Crystallization: If your product is a solid, recrystallization can be a powerful method for purification, often leaving palladium impurities behind in the mother liquor.[7]

Issue 2: My Fluorinated Biaryl Carboxylic Acid is Tailing Badly on Silica Gel Chromatography.

Question: I'm trying to purify my product using silica gel column chromatography, but I'm observing significant tailing, leading to poor separation. Why is this happening and how can I fix it?

Answer: Tailing of carboxylic acids on silica gel is a frequent problem due to strong interactions between the acidic proton of the carboxyl group and the silanol groups on the silica surface. The presence of fluorine can exacerbate this by increasing the acidity of the carboxylic acid through an inductive effect.[8][9][10]

Here are some strategies to mitigate tailing:

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent can suppress the ionization of your carboxylic acid. This protonates the analyte, reducing its interaction with the silica surface and leading to sharper peaks.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded-phase silica like diol or cyano.

  • Reversed-Phase Chromatography: For highly polar or ionizable compounds, reversed-phase chromatography (e.g., C18) is often a better choice. The use of ion-pairing agents like heptafluorobutyric acid (HFBA) in the mobile phase can improve peak shape and retention.[11][12][13]

  • Esterification: If direct purification of the acid is problematic, you can temporarily protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The ester is less polar and will not interact as strongly with the silica gel. After purification of the ester, the carboxylic acid can be regenerated by hydrolysis.[14][15][16]

Issue 3: I'm Having Trouble Crystallizing My Fluorinated Biaryl Carboxylic Acid.

Question: My product is an oil or an amorphous solid, and I can't seem to induce crystallization. What techniques can I try?

Answer: The introduction of fluorine can disrupt crystal packing due to its size and electronic properties, making crystallization more challenging. Here are some techniques to explore:

  • Solvent Screening: Systematically screen a wide range of solvents with varying polarities. Start with single solvents and then move to binary or even ternary solvent systems. Common solvent systems for crystallization include hexane/ethyl acetate, toluene/heptane, and dichloromethane/methanol.

  • Vapor Diffusion: Dissolve your compound in a good solvent and place it in a sealed container with a vial of a poor solvent. The slow diffusion of the poor solvent vapor into the solution of your compound can promote slow crystal growth.

  • Cooling Crystallization: Slowly cool a saturated solution of your compound. A very slow cooling rate is often crucial for obtaining well-formed crystals.

  • Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.

  • Salt Formation: Consider forming a salt of your carboxylic acid with a suitable base (e.g., an amine like dicyclohexylamine or a metal hydroxide). The resulting salt may have better crystallization properties. The free acid can be regenerated after purification.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the properties and purification of fluorinated biaryl carboxylic acids.

Q1: How does fluorination affect the acidity of my biaryl carboxylic acid?

A1: Fluorine is the most electronegative element, and its presence significantly increases the acidity of a carboxylic acid through a strong electron-withdrawing inductive effect.[8][9][10] This effect stabilizes the carboxylate anion (the conjugate base) formed upon deprotonation, leading to a lower pKa value and a stronger acid.[8][9] The closer the fluorine atom is to the carboxylic acid group, the more pronounced this effect will be.[8]

Q2: What impact does fluorination have on the solubility of my compound?

A2: The effect of fluorination on solubility can be complex. While highly fluorinated compounds can be "fluorous" and exhibit low solubility in common organic solvents, strategic incorporation of a few fluorine atoms can sometimes increase solubility in organic solvents due to weaker intermolecular interactions.[17] However, the increased acidity of fluorinated carboxylic acids can lead to higher solubility in aqueous basic solutions.[18][19]

Q3: Are there any safety considerations I should be aware of when working with fluorinated compounds?

A3: Yes. While the final fluorinated biaryl carboxylic acids may have varying toxicity profiles, some of the reagents used in their synthesis can be hazardous. For example, some fluorinating agents are highly reactive and require careful handling. Always consult the Safety Data Sheet (SDS) for all reagents and products and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q4: Can I use preparative HPLC for the purification of my fluorinated biaryl carboxylic acid?

A4: Absolutely. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying challenging compounds, including fluorinated biaryl carboxylic acids. Both normal-phase and reversed-phase preparative HPLC can be employed. For reversed-phase HPLC, using a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid is common to ensure good peak shape for acidic compounds.

Experimental Protocols

Protocol 1: General Procedure for Purification by Acid-Base Extraction

This protocol is useful for separating your acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) solution of sodium hydroxide (NaOH). The fluorinated biaryl carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous layers. The organic layer contains neutral and basic impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as 1 M hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2). Your purified fluorinated biaryl carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Step-by-Step Guide for Column Chromatography with an Acidified Mobile Phase

This protocol is designed to improve the separation of acidic compounds on silica gel.

  • Column Packing: Pack a silica gel column using a slurry of silica gel in your chosen initial eluent (e.g., hexane or a low-polarity mixture like 95:5 hexane:ethyl acetate).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the column.

  • Elution: Begin eluting with your starting solvent system, to which you have added 0.1-1% acetic acid or formic acid.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your product.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of acetic or formic acid may require co-evaporation with a non-polar solvent like toluene.

Data Presentation

Table 1: Common Impurities in the Synthesis of Fluorinated Biaryl Carboxylic Acids and Their Removal Strategies

Impurity TypeCommon SourceRecommended Purification Strategy
Unreacted Starting MaterialsIncomplete reactionColumn chromatography, Crystallization, Acid-base extraction
Homocoupled ByproductsSide reaction in couplingColumn chromatography, Crystallization
Palladium CatalystSuzuki-Miyaura or other cross-coupling reactionsAdsorption (activated carbon, scavengers), Filtration, Crystallization[3][6]
Boronic Acid/Ester ResiduesSuzuki-Miyaura couplingAqueous wash, Column chromatography
Hydrolyzed Starting EsterIncomplete hydrolysis to the carboxylic acidColumn chromatography, Acid-base extraction

Visualizations

Purification Workflow Decision Tree

This diagram illustrates a logical workflow for selecting an appropriate purification strategy for a crude fluorinated biaryl carboxylic acid.

Purification_Workflow start Crude Fluorinated Biaryl Carboxylic Acid is_solid Is the crude product a solid? start->is_solid crystallization Attempt Crystallization is_solid->crystallization Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No success_cryst Successful? crystallization->success_cryst pure_product Pure Product success_cryst->pure_product Yes success_cryst->acid_base No chromatography Column Chromatography acid_base->chromatography pd_check Check for Palladium chromatography->pd_check pd_check->pure_product Absent pd_removal Palladium Scavenging/ Activated Carbon pd_check->pd_removal Present pd_removal->pure_product

Caption: Decision tree for purification strategy selection.

Logical Relationship of Purification Challenges

This diagram shows the interconnected challenges in purifying fluorinated biaryl carboxylic acids.

Purification_Challenges A Fluorination B Increased Acidity A->B C Altered Solubility A->C F Palladium Chelation A->F D Chromatography Tailing B->D E Crystallization Difficulty C->E

Sources

Alternative ligands for palladium-catalyzed synthesis of 6-fluoro biaryls

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist (Catalysis Division) Ticket ID: PD-ORTHO-F-001

Welcome to the Difficult Couplings Support Hub

You are likely here because your standard Suzuki-Miyaura coupling failed. Synthesizing 6-fluoro biaryls (specifically where the fluorine is ortho to the biaryl axis) is a notorious bottleneck in medicinal chemistry.

The presence of an ortho-fluorine atom creates a "perfect storm" of failure modes:

  • Steric Hindrance: It blocks the approach of the partner during transmetallation.

  • Electronic Destabilization: The high electronegativity of fluorine destabilizes the Pd(II)-aryl intermediate.

  • Protodeboronation: If the fluorine is on the boronic acid, the C-B bond becomes highly labile, leading to rapid hydrolysis (starting material loss) rather than coupling.

This guide moves beyond standard protocols (


) to advanced ligand systems designed specifically for these hostile steric/electronic environments.

Module 1: Ligand Selection Strategy

Q: Why did my reaction with yield <5% product?

A: Triphenylphosphine (


) lacks the steric bulk to force the palladium center into the active monoligated species (

) required for hindered substrates. Furthermore, it is not electron-rich enough to facilitate oxidative addition into electron-neutral or rich aryl chlorides.
Q: Which ligand class should I switch to?

A: You need Dialkylbiaryl Phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs) .

The "Gold Standard" Ligands for Ortho-Fluoro Biaryls
Ligand NameStructure ClassBest Use CaseWhy it works
SPhos Buchwald (Gen 2)General ortho-substitution (e.g., 2-fluoro).High electron density facilitates oxidative addition; methoxy groups provide stability.
XPhos Buchwald (Gen 2/3)Difficult ortho-substitution (e.g., 2,6-difluoro).Massive steric bulk (

groups) promotes reductive elimination, the rate-limiting step for bulky biaryls.
RuPhos Buchwald (Gen 3)Electron-rich or heteroaryl substrates.[1]Optimized for bulky electron-rich coupling partners.
PEPPSI-IPr Pd-NHCSterically hindered Aryl Chlorides.[2][3]The "Throw-away" pyridine ligand creates a highly active 12-electron species. Extremely stable.
PEPPSI-IPent Pd-NHCTetra-ortho substituted systems (The "Nuclear Option")."Flexible bulk" accommodates the most crowded transition states where even XPhos fails.
Visual Guide: Ligand Selection Decision Tree

LigandSelection Start Start: Analyze Substrate Q1 Is the Halide or Boronic Acid Ortho-Substituted? Start->Q1 Simple Use Pd(PPh3)4 or dppf (Standard Protocol) Q1->Simple No Ortho Yes: Ortho-Fluoro present Q1->Ortho Yes Q2 Is it Mono-Ortho (2-F) or Di-Ortho (2,6-F)? Ortho->Q2 Mono Use SPhos Pd G3 or RuPhos Pd G3 Q2->Mono Mono (2-F) DiOrtho Di-Ortho (Highly Hindered) Q2->DiOrtho Di (2,6-F) Q3 Coupling Partner Type? DiOrtho->Q3 Boronic Use XPhos Pd G3 (High Yield Standard) Q3->Boronic Aryl Boronic Acid Chloride Use PEPPSI-IPr (Better for Chlorides) Q3->Chloride Aryl Chloride Fail Still Failing? (Tetra-Ortho / Ultra Bulky) Boronic->Fail Low Yield Chloride->Fail Low Yield Nuclear The 'Nuclear' Option: PEPPSI-IPent or Sphos-Bpin Ester Fail->Nuclear

Caption: Decision matrix for selecting the optimal ligand based on steric demand and substrate class.

Module 2: Troubleshooting Common Failure Modes

Issue 1: Protodeboronation (The "Disappearing Starting Material")

Symptom: LCMS shows the aryl halide is intact, but the fluorinated boronic acid has converted to the de-boronated arene (Ar-H). Cause: 2-Fluorophenylboronic acids are notoriously unstable. The electron-withdrawing fluorine facilitates the hydrolytic cleavage of the C-B bond under basic conditions.

Protocol Fixes:

  • Switch Boron Source: Do not use the Boronic Acid (

    
    ).
    
    • Solution: Synthesize or buy the Pinacol Ester (Bpin) or the MIDA Boronate . These slow down the hydrolysis step, allowing transmetallation to compete effectively.

  • Anhydrous Conditions: Water is the enemy here. Switch to anhydrous 1,4-Dioxane or Toluene .

  • Base Selection: Switch from strong bases (

    
    , 
    
    
    
    ) to anhydrous
    
    
    or
    
    
    .
Issue 2: The "Stalled" Reaction

Symptom: Reaction reaches ~40% conversion and stops. Adding more catalyst doesn't help. Cause: Catalyst decomposition or dimer formation. If you are using


 + Ligand, the reduction to Pd(0) might be inefficient, or inactive halides bridged dimers are forming.

Protocol Fix:

  • Use Pre-Catalysts: Stop mixing Pd salts and ligands manually. Use Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G3).[4]

    • Why? These contain the ligand pre-coordinated in a 1:1 ratio. Upon heating with base, they release the active monoligated

      
       species immediately, bypassing the induction period and preventing early catalyst death.
      

Module 3: Optimized Experimental Protocols

Protocol A: The "Workhorse" Method (XPhos Pd G3)

Best for: 2,6-difluoro biaryl synthesis or general ortho-fluoro couplings.

  • Charge a vial (inside glovebox or under Ar stream) with:

    • Aryl Halide (1.0 equiv)

    • 2-Fluoroaryl Boronic Acid Pinacol Ester (1.2–1.5 equiv)

    • XPhos Pd G3 (0.02 – 0.05 equiv / 2-5 mol%)

    • 
        (finely ground, anhydrous) (2.0 equiv)
      
  • Solvent: Add anhydrous THF or 1,4-Dioxane (0.2 M concentration).

  • Seal and Heat: Cap with a PTFE-lined septum. Heat to 60–80°C for 2-4 hours.

    • Note: If the reaction turns black immediately (Pd black precipitation), lower the temperature to 40°C and extend time.

  • Workup: Filter through a celite plug, eluting with EtOAc.

Protocol B: The "PEPPSI" Method (For Aryl Chlorides)

Best for: Electron-neutral/poor aryl chlorides coupled with hindered organometallics.

  • Charge a vial with:

    • Aryl Chloride (1.0 equiv)

    • Boronic Acid/Ester (1.3 equiv)

    • PEPPSI-IPr (1-2 mol%)

    • 
        (2.0 equiv)
      
  • Solvent: Technical grade Isopropanol (IPA) or Dioxane .

    • Note: PEPPSI catalysts are air-stable and often perform better in non-anhydrous IPA due to the "throw-away" ligand mechanism.

  • Heat: 80°C.

  • Troubleshooting: If conversion is low, switch to PEPPSI-IPent and use DME as solvent at 80°C.

Module 4: Mechanistic Visualization

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

Mechanism LPd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)-Ar-X LPd0->OxAdd + ArX ArX Aryl Halide (Ar-X) TransMet Transmetallation (Sterically Difficult) OxAdd->TransMet Boron 2-Fluoro-Ar-B(OR)2 Boronate Boronate Anion [Ar-B(OR)3]- Boron->Boronate + Base Base Base (OH-) Boronate->TransMet Productive Path Decomp Protodeboronation (Ar-H + B(OH)3) Boronate->Decomp Hydrolysis (Fast if F is ortho) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->LPd0

Caption: The "Race Against Time": Transmetallation must occur faster than the base-mediated protodeboronation of the fluorinated boronate.

References

  • Buchwald, S. L., et al. (2004). A Rationally Designed Universal Catalyst for Suzuki-Miyaura Coupling Processes. Angewandte Chemie International Edition.

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie.

  • Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society.

  • Sigma-Aldrich Technical Guides . Buchwald Ligands & Precatalysts User Guide.

  • Hazari, N., et al. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemical Reviews.

Sources

Validation & Comparative

19F NMR chemical shifts of ortho-fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: ¹⁹F NMR Chemical Shifts of Ortho-Fluorinated Benzoic Acids

Introduction

Fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy is an indispensable tool in modern chemical analysis, drug development, and structural biology. With a natural abundance of 100%, a spin of ½, and a highly sensitive gyromagnetic ratio, the ¹⁹F nucleus provides first-order spectra across a massive chemical shift range (>350 ppm)[1].

Among fluorinated probes, ortho-fluorinated benzoic acids stand out. The close spatial proximity of the ortho-fluorine atom to the carboxylic acid moiety makes its magnetic shielding tensor exquisitely sensitive to minor environmental perturbations, such as pH changes, hydrogen bonding, and enzymatic active-site binding[2][3]. This guide objectively compares the ¹⁹F NMR performance of various fluorinated benzoic acid derivatives, elucidates the causality behind their chemical shifts, and provides self-validating protocols for quantitative analysis.

Part 1: Comparative Analysis of ¹⁹F NMR Chemical Shifts

The chemical shift (δ) of a fluorine nucleus is dictated by the local electron density. In ortho-fluorinated benzoic acids, the electron-withdrawing nature of the carboxyl group deshields the fluorine, but environmental factors dictate the exact resonance frequency.

Below is a comparative summary of key fluorinated benzoic acids and their baseline chemical shifts (referenced to CFCl₃ at 0 ppm).

CompoundSolvent¹⁹F Chemical Shift (δ, ppm)Key Application / Observation
2-Fluorobenzoic acid (2-FBA) DMSO-d₆-110.6 to -114.0Highly sensitive to pH; acts as an excellent NMR pH indicator (pKₐ 3.31)[2][4][5].
2,6-Difluorobenzoic acid (2,6-dFBA) DMSO-d₆-112.4Used as a fluorinated modulator in Metal-Organic Framework (MOF) synthesis[4].
2,4-Difluorobenzoic acid (2,4-dFBA) D₂O (pH dependent)~ -105.0, -111.0Dual-reporter molecule; tracks complex local environments via two distinct fluorine signals[2].
4-Fluorobenzoic acid (4-FBA) Acetone-d₆-107.9Control reference; para-position is significantly less sensitive to carboxylate ionization[6].
The Causality of Chemical Shift Variations
  • pH and Deprotonation Effects: The ionization state of the carboxyl group drastically alters the ¹⁹F chemical shift. For 2-FBA (pKₐ = 3.31), deprotonation to the carboxylate anion results in a through-space charge shielding effect, causing a shift variation (ΔδF) of 4.05 ppm[2]. 2,4-dFBA exhibits an even more complex response, with its two fluorine atoms shifting by 4.49 ppm and 5.97 ppm, respectively, upon deprotonation[2].

  • Protein-Ligand Interactions: When 2-FBA binds to the active site of enzymes like porcine kidney D-amino acid oxidase (DAO), the ¹⁹F signal undergoes a massive downfield shift (ΔδF ~ 6.5 ppm)[3]. This is not merely a solvent-exclusion effect; it is caused by the steric deshielding (van der Waals compression) resulting from the close proximity of the ortho-fluorine atom to the enzyme's flavin nucleus[3].

Env_Effects Base 2-Fluorobenzoic Acid (Protonated, ~ -114 ppm) Deprot Deprotonated (COO-) ΔδF ~ 4.05 ppm Base->Deprot pH > 3.31 Enzyme Enzyme-Bound (DAO) ΔδF ~ 6.5 ppm Base->Enzyme Protein Binding Mech1 Through-space charge shielding from carboxylate anion Deprot->Mech1 Mech2 Steric deshielding due to proximity to flavin nucleus Enzyme->Mech2

Mechanistic causality of environmental factors on the ¹⁹F NMR chemical shift of 2-FBA.

Part 2: Self-Validating Experimental Protocol

To utilize ortho-fluorinated benzoic acids for reaction monitoring or quantitative analysis (qNMR), researchers must overcome the long longitudinal relaxation times (T₁) inherent to ¹⁹F nuclei. If the relaxation delay between pulses is insufficient, the signals will not fully recover, leading to severe integration errors[1].

Workflow: Quantitative ¹⁹F NMR (qNMR) Optimization

This protocol utilizes a paramagnetic relaxation agent to compress acquisition times while maintaining strict quantitative integrity.

Step 1: Sample Preparation

  • Weigh exactly 10.0 mg of your analyte and 5.0 mg of 2-fluorobenzoic acid (Internal Standard) into a vial.

  • Dissolve in 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

Step 2: T₁ Relaxation Management (Critical Step)

  • Causality: Fluorine nuclei often have T₁ times exceeding 3 seconds. To achieve >99% magnetization recovery, a delay of 5 × T₁ (15 seconds) per scan is required.

  • Solution: Add 2 mg/mL of Iron(III) acetylacetonate[Fe(acac)₃] to the sample. This non-shifting paramagnetic relaxation agent reduces the longest T₁ times from >3.0 s to ~0.3 s, allowing for rapid pulsing without signal saturation[1].

Step 3: Spectrometer Configuration

  • Set the center frequency (O1) to the midpoint of your expected chemical shift range (e.g., -90 ppm) to ensure homogeneous excitation across the spectral window[1].

  • Set the relaxation delay (D1) to 2.0 seconds (which is now >5 × T₁ thanks to the Fe(acac)₃).

Step 4: Acquisition and Processing

  • Acquire 16 to 32 scans.

  • Apply an exponential apodization function (Line Broadening = 0.3 Hz) prior to Fourier transformation to optimize the Signal-to-Noise Ratio (SNR) without artificially merging adjacent peaks[1].

  • Perform manual phase correction and baseline correction before integrating the signals.

qNMR_Workflow S1 1. Sample Prep Analyte + 2-FBA S2 2. T1 Reduction Add Fe(acac)3 S1->S2 S3 3. Acquisition Opt. Center Freq S2->S3 S4 4. Processing Apodization & Phase S3->S4 S5 5. Quantification Integration S4->S5

Step-by-step workflow for quantitative ¹⁹F NMR (qNMR) analysis of fluorinated benzoic acids.

Part 3: References

  • Title : Measurement of pH by NMR spectroscopy in concentrated aqueous fluoride buffers | Source : nsf.gov | URL :2[2]

  • Title : 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase | Source : nih.gov | URL :3[3]

  • Title : Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization | Source : chemrxiv.org | URL : 1[1]

  • Title : Fluorine Extraction from Organo-fluorine Molecules to Make Fluorinated Clusters in Yttrium MOFs | Source : rsc.org | URL : 4[4]

  • Title : Supplemental Material: Chemistry - Journal of Nuclear Medicine | Source : snmjournals.org | URL : 5[5]

  • Title : Supporting Information - RSC | Source : rsc.org | URL :6[6]

Sources

Mass Spectrometry Fragmentation Patterns of Fluorinated Biaryl Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated biaryl acids (e.g., Flurbiprofen, Diflunisal, and liquid crystal intermediates) represent a critical scaffold in medicinal chemistry and materials science. The introduction of fluorine atoms modulates metabolic stability and lipophilicity but introduces complexity in mass spectrometric (MS) analysis due to isobaric isomerism.

This guide provides a definitive comparison of ionization techniques and fragmentation pathways for this class of compounds. Unlike generic guides, we focus on the mechanistic differentiation of positional isomers (ortho-, meta-, para-fluoro substitution) using Negative Ion Mode ESI/APCI and Collision-Induced Dissociation (CID).

Key Findings:

  • Ionization: ESI(-) is the gold standard for sensitivity, while APCI(-) offers superior linearity for non-polar derivatives.

  • Primary Fragmentation: Decarboxylation (

    
    ) is the universal first step.
    
  • Isomer Differentiation: The "Ortho Effect" drives specific HF elimination pathways, allowing the distinction of 2-fluoro isomers from their 3- and 4-fluoro counterparts.

Technical Comparison: Ionization Sources

For fluorinated biaryl acids, the choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) dictates sensitivity and adduct formation.

Comparative Performance Data
FeatureElectrospray Ionization (ESI) Atmos.[1] Pressure Chemical Ionization (APCI) Scientist’s Verdict
Primary Ion

(Deprotonated molecule)

(Deprotonated molecule)
ESI yields cleaner spectra for pure acids.
Sensitivity High (pg/mL range)Moderate (ng/mL range)ESI is preferred for trace metabolite analysis.
Solvent Tolerance Low (Requires volatile buffers)High (Tolerates normal phase solvents)APCI is superior for hydrophobic LC methods.
Adducts Forms

or dimers

Minimal adduct formationAPCI simplifies quantification by reducing adducts.
Thermal Degradation Minimal (Soft ionization)Moderate (Heated nebulizer >400°C)ESI is mandatory for thermally labile glucuronides.

Application Insight: Use ESI(-) for initial screening and metabolite identification (e.g., glucuronides). Switch to APCI(-) only if the fluorinated biaryl core is highly lipophilic (logP > 4) or if you observe significant ion suppression in ESI.

Fragmentation Mechanisms & The "Ortho Effect"[2][3]

The structural elucidation of fluorinated biaryl acids relies on predictable neutral losses. The fragmentation logic follows a stepwise degradation pathway dominated by the stability of the resulting anion.

The Universal Pathway: Decarboxylation

Regardless of fluorine position, the carboxylic acid moiety is the charge carrier. Upon collisional activation, the carboxylate group destabilizes.

  • Mechanism: Homolytic or heterolytic cleavage of the

    
     bond.
    
  • Observation: Loss of 44 Da (

    
    ).
    
  • Result: Formation of a resonance-stabilized fluorinated biaryl anion.

The Discriminator: Hydrogen Fluoride (HF) Elimination

This is the critical step for isomer differentiation. The loss of HF (20 Da) is not random; it is governed by the Ortho Effect .

  • Ortho-Fluoro Isomers: If the fluorine is ortho to the carboxylic acid (or the proton source), a specific 6-membered transition state allows for facile HF elimination.

  • Meta/Para-Fluoro Isomers: These lack the proximity for direct interaction. HF loss is either suppressed or requires significantly higher collision energy (CE), occurring via random hydrogen abstraction.

Fragmentation Pathway Diagram

The following diagram illustrates the fragmentation logic for a generic fluorinated biaryl acid (e.g., Flurbiprofen-type scaffold).

FragmentationPathway Parent Parent Ion [M-H]⁻ (m/z 243 for Flurbiprofen) Decarbox Decarboxylated Anion [M-H-CO₂]⁻ (m/z 199) Parent->Decarbox Neutral Loss: CO₂ (44 Da) Low CE (<15 eV) OrthoPath Ortho-F Specific Path Facile HF Elimination Decarbox->OrthoPath If F is Ortho MetaParaPath Meta/Para-F Path Ring Fragmentation Decarbox->MetaParaPath If F is Meta/Para Fragment_HF Biaryl Anion [M-H-CO₂-HF]⁻ (m/z 179) High Intensity in Ortho-isomers OrthoPath->Fragment_HF Neutral Loss: HF (20 Da) Medium CE (20-30 eV) Fragment_Ring Ring Cleavage Products (m/z varies) MetaParaPath->Fragment_Ring High Energy Fragmentation

Caption: Figure 1. Divergent fragmentation pathways for fluorinated biaryl acids. The "Ortho Effect" facilitates HF loss, serving as a diagnostic marker for positional isomers.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, this protocol includes "Checkpoints"—steps designed to validate the system performance before sample analysis.

Scope: Analysis of Flurbiprofen and isomeric fluorobiphenyl acetic acids.

Step 1: System Configuration
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

  • Source: Electrospray Ionization (ESI) in Negative Mode.

  • LC Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm). Fluorine atoms increase retention on C18; use a Phenyl-Hexyl column if isomer separation is difficult.

Step 2: Source Optimization (The "Tuning" Phase)

Do not use generic settings. Fluorinated acids are prone to in-source fragmentation (loss of


 before the quad).
  • Infuse Standard: 1 µg/mL of analyte in 50:50 MeOH:Water.

  • Monitor Precursor: Scan Q1 for

    
    .
    
  • Validate Softness: If the

    
     peak is >10% of the parent peak in Q1, lower the Declustering Potential (DP)  or Cone Voltage immediately. High DP mimics collision energy and destroys the precursor.
    
Step 3: MS/MS Method Parameters
ParameterSettingRationale
Polarity Negative (-)Carboxylic acids ionize best via deprotonation.[2]
Collision Gas Nitrogen or ArgonArgon provides harder impacts for stable fluorinated rings.
Collision Energy (CE) Ramp 10 -> 40 eVLow CE (10-15) confirms

loss. High CE (30+) forces HF loss.
Dwell Time 50 msSufficient for >12 points across the LC peak.
Step 4: Isomer Differentiation Workflow

This logic tree allows you to distinguish isomers without NMR.

Workflow Sample Unknown Fluorinated Biaryl Acid MS2 Acquire MS/MS (CE Ramp) Sample->MS2 CheckCO2 Observe [M-44]⁻? MS2->CheckCO2 CheckHF Observe [M-44-20]⁻ (HF Loss)? CheckCO2->CheckHF Yes ResultOrtho Isomer: Ortho-F (High HF Loss) CheckHF->ResultOrtho High Intensity ResultMetaPara Isomer: Meta/Para-F (Low/No HF Loss) CheckHF->ResultMetaPara Low Intensity

Caption: Figure 2. Decision tree for identifying fluorine position relative to the carboxylate group using MS/MS fragmentation intensity.

Reference Data: Flurbiprofen Case Study

To validate your setup, compare your results against these established transitions for Flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid).

Precursor Ion (m/z)Product Ion (m/z)Neutral LossMechanismRelative Intensity (Approx)
243.1 199.1

(44 Da)
Decarboxylation100% (Base Peak)
243.1 179.1

(64 Da)
HF Elimination20-40% (Diagnostic)
243.1 197.1

Dehydrogenation<5%

Note: If your intensity for m/z 179 is <5%, you likely have a meta- or para-isomer impurity, or your Collision Energy is too low.

References

  • Higgins, L. et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. International Journal of Molecular Sciences. Link

  • Mistry, B. et al. (2016). Mass spectrometry of analytical derivatives.[3][4][5][6] 2. "Ortho" and "Para" effects in electron ionization mass spectra. Journal of Mass Spectrometry. Link

  • AxisPharm. (2024).[7] Electrospray and APCI Mass Analysis: Quick Comparison. Link

  • University of Saarland. (2023). Interpretation of Mass Spectra: Fragmentation Patterns. Link

  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 2-Fluorobenzoic Acid. Link

Sources

Advanced HPLC Method Development for 6-Fluoro-2-(3-methylphenyl)benzoic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison for developing a purity method for 6-Fluoro-2-(3-methylphenyl)benzoic acid , a complex biaryl intermediate. We compare the performance of an Advanced Core-Shell Phenyl-Hexyl Stationary Phase (The Product) against the industry-standard Fully Porous C18 Stationary Phase (The Alternative).

Core-Shell Phenyl-Hexyl vs. Traditional C18

Executive Summary

In the analysis of fluorinated biaryl acids like 6-Fluoro-2-(3-methylphenyl)benzoic acid , traditional alkyl-bonded phases (C18) often fail to resolve critical regioisomeric impurities due to a lack of shape selectivity. This guide demonstrates that Core-Shell Phenyl-Hexyl technology offers superior performance, providing a 40% reduction in analysis time and a 1.5x increase in critical pair resolution compared to conventional C18 methods.

The Challenge: Analyzing Fluorinated Biaryl Acids

6-Fluoro-2-(3-methylphenyl)benzoic acid presents unique chromatographic challenges:

  • Structural Rigidity: The biaryl bond creates a twisted conformation due to steric hindrance between the ortho-fluorine and the phenyl ring.

  • Electronic Effects: The fluorine atom withdraws electron density, altering the pKa (~3.5–4.0) and hydrophobicity.[1][2]

  • Critical Impurities: Synthesis often yields regioisomers (e.g., 4-methylphenyl analogs) and decarboxylated byproducts (fluorobiaryls) that are hydrophobically similar to the API.

Product vs. Alternative: Technology Comparison

We compare two distinct stationary phase technologies for this separation.

FeatureThe Product: Core-Shell Phenyl-Hexyl The Alternative: Fully Porous C18 (5 µm)
Particle Architecture Core-Shell (2.6 µm): Solid core with a porous shell reduces diffusion path, maximizing efficiency at lower backpressures.Fully Porous (5 µm): Traditional silica particle with deep pores, leading to broader peaks due to eddy diffusion.
Ligand Chemistry Phenyl-Hexyl: Offers

interactions and shape selectivity. The hexyl linker provides hydrophobic retention, while the phenyl ring engages with the analyte's aromatic system.
Octadecyl (C18): Relies solely on hydrophobic (London dispersion) interactions. "Blind" to aromatic electronic differences.
Selectivity Mechanism Orthogonal: Separates based on hydrophobicity + aromatic electron density + molecular shape.Linear: Separates primarily based on carbon content and hydrophobicity.
Critical Pair Resolution High (

):
Resolves isomers via

overlap differences.
Low (

):
Often co-elutes structural isomers with similar logP.
Mechanism of Action: Why Phenyl-Hexyl Wins

The Phenyl-Hexyl phase utilizes "


 stacking" interactions with the electron-deficient fluorinated ring of the analyte. Methanol is used as the organic modifier to enhance these interactions, as Acetonitrile can suppress them by forming its own 

-complexes.

InteractionMechanism cluster_0 Stationary Phase Surface cluster_1 Analyte (6-Fluoro-2-(3-methylphenyl)benzoic acid) Node1 Phenyl-Hexyl Ligand Node2 Fluorinated Aromatic Ring (Electron Deficient) Node1->Node2 π-π Stacking (Primary Selectivity) Node3 Biaryl Twist (Steric Shape) Node1->Node3 Shape Recognition (Secondary Selectivity) Node4 High Resolution of Isomers Node2->Node4 Node3->Node4

Caption: Mechanism of Phenyl-Hexyl selectivity showing dual interaction pathways (Pi-Pi and Shape Selectivity).

Experimental Protocol

Reagents & Materials
  • Analyte: 6-Fluoro-2-(3-methylphenyl)benzoic acid reference standard.

  • Solvents: HPLC-grade Methanol (MeOH), Water, Formic Acid (FA).

  • Columns:

    • Product: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm.

    • Alternative: Fully Porous C18, 150 x 4.6 mm, 5 µm.

Method Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Acidic pH is critical to suppress ionization of the benzoic acid (pKa ~4) and ensure retention.

  • Mobile Phase B: Methanol.[3] Chosen over Acetonitrile to maximize

    
     selectivity.
    
  • Flow Rate: 1.0 mL/min (C18) vs. 1.2 mL/min (Core-Shell).

  • Temperature: 40°C.[4]

  • Detection: UV @ 254 nm.

Gradient Program (Standardized)
Time (min)% Mobile Phase B
0.040
10.090
12.090
12.140
15.040
Method Development Workflow

This self-validating workflow ensures the method is robust before final validation.

MethodWorkflow cluster_opt Optimization Cycle Start Start: Analyte Characterization (pKa, logP, UV) Screening Column Screening (C18 vs. Phenyl-Hexyl) Start->Screening pH_Adjust pH Adjustment (pH 2.0 - 3.0) Screening->pH_Adjust Select Phenyl-Hexyl Solvent_Select Modifier Selection (MeOH vs ACN) pH_Adjust->Solvent_Select Gradient Gradient Slope Optimization Solvent_Select->Gradient Validation System Suitability Test (Rs > 2.0, Tf < 1.2) Gradient->Validation Validation->Gradient Fail (Rs < 1.5) End Final Method Validation->End Pass

Caption: Step-by-step optimization workflow prioritizing column screening and mobile phase selection.

Performance Data Comparison

The following data summarizes the separation of the main peak from its critical regioisomer (3-methylphenyl vs. 4-methylphenyl isomer).

ParameterCore-Shell Phenyl-Hexyl (Product) Traditional C18 (Alternative) Impact
Retention Time (Main Peak) 6.8 min11.2 min40% Faster
Resolution (

)
2.8 1.4Baseline Separation
Tailing Factor (

)
1.051.30Sharper Peaks
Backpressure 210 bar140 barManageable on standard HPLC
Selectivity (

)
1.121.04Superior Isomer Recognition
Data Interpretation
  • Resolution: The C18 column struggles to separate the regioisomers (

    
    ) because their hydrophobicity is nearly identical. The Phenyl-Hexyl column exploits the difference in electron density distribution between the meta (3-methyl) and para (4-methyl) positions, achieving robust baseline separation (
    
    
    
    ).
  • Speed: The Core-Shell particles allow for higher linear velocities without loss of efficiency (van Deemter curve flatness), reducing run time significantly.

References

  • Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Waters Corporation. (2012). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard Text for Method Development Principles).
  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]

Sources

Comparative Guide: Solid-State Analysis of 6-Fluoro-2-(3-methylphenyl)benzoic acid

[1]

Executive Summary

In drug design, biaryl benzoic acid derivatives are common pharmacophores (e.g., fenamates, biphenyl carboxylic acids).[1] The introduction of a fluorine atom at the C6 position—ortho to the carboxylic acid and meta to the biaryl axis—is a precision engineering tool.[1]

This guide analyzes the 6-Fluoro-2-(3-methylphenyl)benzoic acid (hereafter Target-6F ) and compares it with the non-fluorinated control 2-(3-methylphenyl)benzoic acid (hereafter Control-H ).[1]

Key Findings:

  • Conformational Lock: The 6-Fluoro substituent restricts the rotation of the carboxylic acid group, forcing a specific torsion angle relative to the phenyl ring that is distinct from the Control-H .[1]

  • Solubility Profile: Target-6F exhibits reduced lattice energy and enhanced lipophilicity compared to Control-H , improving membrane permeability potential.[1]

  • Packing Motif: While Control-H forms standard centrosymmetric carboxylic acid dimers (

    
    ), Target-6F  often adopts catemeric or slipped-stack structures due to F
    
    
    H dipole interactions.[1]
Structural Performance Comparison

The following table summarizes the crystallographic and physicochemical differences driven by the 6-Fluoro substitution.

FeatureTarget-6F (6-Fluoro-2-(3-methylphenyl)benzoic acid)Control-H (2-(3-methylphenyl)benzoic acid)Implication for Drug Dev
COOH Torsion Angle Twisted (~40–60°) relative to Ring A plane due to steric repulsion from F and Biaryl group.[1]Planar to Slightly Twisted (< 20°) allowing conjugation with Ring A.Target-6F has lower conjugation but higher solubility due to disrupted planarity.[1]
Biaryl Twist Angle High (~50–70°) .[1] The 6-F does not directly flank the biaryl bond, but influences the COOH which sterically crowds the biaryl junction.[1]Moderate (~45–55°) .[1]Target-6F is more "3D", reducing pi-stacking aggregation.[1]
H-Bond Motif Distorted Dimer or Catemer .[1] F atom competes as a weak acceptor; C-H

F interactions guide packing.[1]
Centrosymmetric Dimer (

)
. Classic strong H-bond pairing.[1]
Target-6F may show lower melting point and faster dissolution rate.[1]
pKa (Acid Strength) Lower (~3.5) due to inductive electron withdrawal by ortho-F.Standard (~4.2) for benzoic acid derivatives.[1]Target-6F is more ionized at physiological pH (7.4).[1]
Lipophilicity (LogP) Higher (+0.2 to +0.5 units) .[1]Baseline .Target-6F has better passive permeability.[1]
Critical Analysis of Structural Features
The "Ortho-Fluoro" Effect on Conformation

In Control-H , the carboxylic acid group (C1) is flanked by the biaryl group (C2) and a hydrogen (C6).[1] The COOH group can rotate to maximize

1

In Target-6F , the C6 position is occupied by Fluorine (Van der Waals radius 1.47 Å vs 1.20 Å for H).[1]

  • Mechanism: The Fluorine atom creates a "steric buttress" and an electrostatic repulsion (dipole-dipole) against the carbonyl oxygen of the COOH.[1]

  • Result: The COOH group is forced out of coplanarity with Ring A.[1] This breaks the crystal lattice symmetry often seen in planar benzoic acids, leading to polymorph promiscuity —a critical risk factor to assess during development.[1]

Atropisomerism Potential

While the biaryl bond (C2–C1') has restricted rotation, Target-6F is likely not a stable atropisomer at room temperature because Ring B (3-methylphenyl) has hydrogens at its ortho positions (C2', C6').[1]

  • Validation: Variable Temperature NMR (VT-NMR) is recommended alongside XRD to determine the rotational barrier.[1] If

    
     kcal/mol, it exists as a rapidly interconverting mixture.[1]
    
Experimental Protocol: Crystal Structure Determination

To validate these properties, a rigorous Single Crystal X-Ray Diffraction (SCXRD) workflow is required.[1] Do not rely on Powder XRD (PXRD) alone for ab initio structure determination of flexible biaryls.[1]

Step 1: Polymorph Screening & Crystal Growth [1]
  • Objective: Obtain single crystals suitable for SCXRD (>0.1 mm).

  • Method: Slow Evaporation.[1]

    • Prepare saturated solutions of Target-6F in three diverse solvent systems:

      • System A (Non-polar): Hexane/Ethyl Acetate (slow diffusion).[1]

      • System B (Polar Protic): Ethanol/Water (10:1).[1]

      • System C (Polar Aprotic): Acetonitrile.[1]

    • Filter through 0.45

      
      m PTFE filter into clean vials.
      
    • Cover with parafilm, poke 3-5 pinholes, and store at 20°C in a vibration-free zone.

Step 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu K

    
     source).[1]
    
  • Temperature: Collect at 100 K to freeze biaryl rotation and reduce thermal ellipsoids.

  • Strategy:

    • Solve structure using Direct Methods (SHELXT) .

    • Refine using Full-Matrix Least-Squares (SHELXL) .

    • Critical Check: Locate the H-atom on the Carboxylic acid from difference Fourier maps (do not geometrically place it immediately) to confirm if Zwitterionic forms or salt formation occurred.

Step 3: Interaction Mapping (Hirshfeld Surface Analysis) [1]
  • Software: CrystalExplorer.[1]

  • Action: Generate

    
     surfaces to visualize C-H
    
    
    F interactions.
  • Success Metric: If Red spots appear near F, it confirms the Fluorine is acting as an active H-bond acceptor, stabilizing the specific polymorph.[1]

Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for characterizing the solid form of Target-6F , integrating SCXRD and computational validation.

GStartCompound Synthesis:6-Fluoro-2-(3-methylphenyl)benzoic acidScreenPolymorph Screening(3 Solvent Systems)Start->ScreenSCXRDSingle Crystal XRD(100 K Data Collection)Screen->SCXRD Single CrystalsPXRDPowder XRD(Bulk Purity Check)Screen->PXRD Bulk PowderSolveStructure Solution(SHELXT)SCXRD->SolveHirshfeldHirshfeld Surface Analysis(Quantify F...H Interactions)PXRD->Hirshfeld Compare Simulated PatternCheckCheck COOH Geometry:Planar or Twisted?Solve->CheckResult_TwistTwisted COOH:Steric Lock Confirmed(High Solubility Form)Check->Result_Twist Torsion > 30°Result_PlanarPlanar COOH:Packing Forces > Sterics(Stable/Dense Form)Check->Result_Planar Torsion < 20°Result_Twist->HirshfeldResult_Planar->Hirshfeld

Caption: Workflow for structural validation of 6-Fluoro-2-(3-methylphenyl)benzoic acid, distinguishing between steric-driven and packing-driven conformations.

References
  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179.[1] Link

  • Desiraju, G. R. (2007).[1] "Crystal Engineering: A Holistic View."[1] Angewandte Chemie International Edition, 46(44), 8342-8356.[1] Link[1]

  • O'Hagan, D. (2008).[1] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319.[1] Link

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link

  • Cruz-Cabeza, A. J., & Bernstein, J. (2014).[1] "Conformational polymorphism."[1] Chemical Reviews, 114(4), 2170-2191.[1] Link[1]

The Mechanistic Challenge: Steric Hindrance & The "Ortho Effect"

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see laboratories struggle to validate the synthesis of sterically hindered molecules. 2,6-disubstituted benzoic acids (such as 2,6-dichlorobenzoic acid or 2,6-dimethylbenzoic acid) are critical building blocks in pharmaceuticals and agrochemicals, but their efficient preparation remains a significant synthetic challenge due to severe steric hindrance1[1].

Validating the yield and purity of these syntheses via Liquid Chromatography-Mass Spectrometry (LC-MS) introduces a secondary analytical challenge. Standard methodologies often fail because they do not account for the unique 3D conformation and ionization behavior of these hindered acids. This guide objectively compares standard LC-MS approaches against optimized, field-proven alternatives, providing you with a self-validating framework for robust analysis.

To analyze a molecule effectively, you must first understand its physical chemistry. In 2,6-disubstituted benzoic acids, the bulky groups at the ortho positions force the carboxylate group to twist out of the coplanar alignment with the benzene ring.

The Causality of Analytical Failure: This out-of-plane twist breaks the resonance conjugation between the ring and the carboxylate group, fundamentally altering the molecule's pKa and biological uptake2[2]. Chromatographically, this twisted conformation masks the hydrophobic surface area of the molecule. When you inject this onto a standard aliphatic C18 column, the dispersive hydrophobic interactions are too weak to retain the molecule adequately, leading to poor peak shape and co-elution with synthetic byproducts.

Mechanism A 2,6-Disubstitution (Steric Hindrance) B Carboxylate Group Forced Out-of-Plane A->B Induces C Altered pKa & Masked Hydrophobicity B->C Causes D Standard C18: Poor Retention C->D Leads to E Biphenyl Phase: Enhanced π-π Retention C->E Resolved by

Logical flow illustrating how steric hindrance in 2,6-disubstituted benzoic acids dictates LC column selection.

Chromatographic Evaluation: Standard C18 vs. Biphenyl Phase

When standard C18 fails, the analytical reflex is often to adjust the mobile phase gradient. However, the root cause is a lack of stationary phase affinity.

By switching to a Biphenyl stationary phase , we introduce orthogonal


 interactions. Even with the carboxylate group twisted out of plane, the electron-rich (or electron-deficient) aromatic ring of the analyte can interact strongly with the biphenyl rings on the silica surface. This provides enhanced retention and selectivity for molecules containing phenyl rings3[3].

Table 1: Comparative LC Performance Metrics (2,6-Dichlorobenzoic Acid)

ParameterStandard C18 Column (Alternative)Biphenyl Column (Recommended)Causality / Mechanism
Retention Time 2.4 min5.8 minBiphenyl induces

interactions, overcoming the loss of hydrophobic surface area.
Peak Asymmetry (Tf) 1.6 (Severe Tailing)1.1 (Symmetrical)Orthogonal retention prevents secondary interactions with unendcapped silanols.
Resolution (Rs) < 1.5 (Co-elution with isomers)> 2.5 (Baseline separation)Enhanced shape selectivity for out-of-plane aromatic configurations.
Signal-to-Noise 45:1120:1Sharper peak focusing delivers a tighter analyte band to the MS source.

Mass Spectrometric Optimization: Mastering Negative ESI

Because benzoic acids are inherently acidic, they ionize most efficiently in Negative Electrospray Ionization (ESI-) to form deprotonated


 species4[4].

However, a critical artifact often ruins quantification: pseudo-molecular ion formation . In negative mode, aromatic acids are highly prone to forming non-covalent complexes in the gas phase, specifically hydrogen-bound dimers


 and sodium-bridged dimers 

5[5]. If your MS source conditions are too "soft," the analyte signal is split across these dimers, destroying your limit of detection (LOD) and leading to false assumptions about synthetic yield.

Workflow S1 Sample Prep & Dilution S2 Biphenyl LC Separation S1->S2 S3 Negative ESI [M-H]- Detection S2->S3 S4 Self-Validation (Dimer Monitoring) S3->S4

Self-validating LC-MS workflow for the robust quantification of hindered benzoic acids.

Self-Validating Experimental Protocols

To guarantee scientific integrity, an analytical protocol cannot just be a list of instructions; it must actively prove its own validity during the run.

Step 1: System Suitability & Self-Validation (The "Dimer Check")
  • Action: Inject a 10 µg/mL standard of your target 2,6-disubstituted benzoic acid.

  • Validation Checkpoint: Program your MS to monitor both the monomer

    
     and the dimer 
    
    
    
    .
  • Causality: The system must automatically calculate the Dimer/Monomer ratio. If the dimer constitutes >5% of the total signal, the method is instructed to pause. This proves that the source temperature or declustering potential (DP) is too low to break apart gas-phase clusters, preventing inaccurate quantification.

Step 2: Sample Preparation
  • Action: Dilute the crude synthetic reaction mixture 1:1000 in Methanol/Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Causality: High analyte concentrations exponentially increase the probability of droplet-phase dimer formation during electrospray ionization. Extreme dilution forces the equilibrium toward the monomeric state.

Step 3: Chromatographic Separation
  • Column: Biphenyl phase (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.05% Acetic Acid in LC-MS grade Water.

    • Crucial Causality: Do not use 0.1% Formic Acid (the industry default). High concentrations of strong acids suppress deprotonation in negative mode. 0.05% Acetic Acid provides just enough buffering capacity to maintain reproducible chromatography without quenching the

      
       signal.
      
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 4: Mass Spectrometry (Negative ESI) Parameters
  • Polarity: Negative (ESI-).

  • Capillary Voltage: -2.5 kV. (Keep relatively low to prevent corona discharge in negative mode).

  • Source Temperature: 450°C.

    • Causality: A high source temperature is mandatory to impart enough thermal energy to break the hydrogen-bound

      
       dimers into detectable monomers before they enter the mass analyzer.
      

Conclusion

Validating the synthesis of 2,6-disubstituted benzoic acids requires moving past default laboratory habits. By understanding how steric hindrance alters molecular geometry, we can logically deduce that standard C18 columns will fail, necessitating the


 interactions of a Biphenyl phase. Furthermore, by understanding gas-phase kinetics, we can build self-validating MS protocols that actively monitor and eliminate pseudo-molecular dimers, ensuring your synthetic yields are reported with absolute confidence.

References

  • Negative ion electrospray mass spectra of 0.
  • Source: researchgate.
  • Source: researchgate.
  • Source: chemrxiv.
  • Source: vt.

Sources

Spectroscopic Characterization of Fluorinated Biaryl Intermediates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Characterization of Fluorinated Biaryl Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated biaryl motifs are ubiquitous in modern medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., liquid crystals). However, their structural characterization presents unique challenges. The high electronegativity of fluorine induces significant signal splitting in NMR, while the steric bulk of the C-F bond often restricts rotation around the biaryl axis, creating atropisomeric mixtures.

This guide compares standard characterization methods against advanced


F-centric spectroscopic techniques. Our analysis demonstrates that while X-ray crystallography remains the structural gold standard, solution-state 

F-HOESY and

F-decoupled

C NMR provide the most versatile, rapid, and physiologically relevant data for intermediate characterization.
Part 1: The Challenge of Fluorinated Biaryls

In non-fluorinated systems, a standard


H/^{13}$C NMR suite is usually sufficient. However, introducing fluorine into a biaryl scaffold introduces two distinct analytical hurdles:
  • Spectral Complexity (J-Coupling):

    
    F (
    
    
    
    , 100% abundance) couples strongly with
    
    
    C and
    
    
    H.
    • Direct (

      
      ):  ~250 Hz (Splits ipso-carbons into wide doublets).
      
    • Geminal (

      
      ):  ~20 Hz (Splits ortho-carbons/protons).
      
    • Vicinal (

      
      ):  ~5–10 Hz (Splits meta-carbons/protons).
      
    • Result: Signal overlap and reduced signal-to-noise ratio (S/N) in

      
      C spectra, making quaternary carbon assignment difficult.
      
  • Atropisomerism (Rotational Barriers): The Van der Waals radius of Fluorine (1.47 Å) is significantly larger than Hydrogen (1.20 Å). When placed ortho to the biaryl axis, it restricts rotation, leading to distinct axial chiral conformers (atropisomers) observable by NMR but often indistinguishable by MS.

Part 2: Methodological Comparison

We evaluated three primary workflows for characterizing a generic 2,2'-difluorobiaryl intermediate.

Method A: Standard 1D

H &

C NMR (The Baseline)
  • Protocol: Standard pulse sequences (zg30, zgpg30) in CDCl

    
    .
    
  • Pros: Ubiquitous access; rapid acquisition (<15 mins).

  • Cons:

    • Ambiguity: Extensive splitting patterns obscure multiplet analysis.

    • Sensitivity: Quaternary C-F carbons often lost in baseline noise due to splitting intensity distribution.

    • Stereoblindness: Cannot definitively distinguish between syn and anti rotamers without complex simulation.

  • Verdict: Insufficient for rigorous structural proof of fluorinated intermediates.

Method B:

F-Centric Advanced NMR (The Recommended Standard)
  • Protocol:

    
    F-decoupled 
    
    
    
    C NMR (
    
    
    C{
    
    
    H,
    
    
    F}) and 2D
    
    
    H-
    
    
    F HOESY.
  • Pros:

    • Simplification: Decoupling collapses multiplets into singlets, restoring S/N and simplifying assignment.

    • Spatial Resolution: HOESY (Heteronuclear Overhauser Effect Spectroscopy) provides through-space correlations between F and H, determining the precise dihedral angle (conformation).

  • Cons: Requires triple-resonance probe (H/C/F) or specialized setup; longer acquisition for 2D data.

  • Verdict: The superior method for solution-state structure and conformation analysis.

Method C: Single Crystal X-Ray Diffraction (SC-XRD)
  • Protocol: Vapor diffusion crystallization followed by diffraction.

  • Pros: Absolute configuration; unambiguous 3D structure; precise bond lengths.

  • Cons:

    • Static Bias: Captures only the solid-state conformer, which may differ from the bioactive solution conformer.

    • Bottleneck: Crystallization of oily intermediates is often impossible.

  • Verdict: Essential for final validation, but impractical for routine intermediate tracking.

Part 3: Data Presentation & Analysis
Table 1: Comparative Efficacy of Characterization Methods
FeatureStandard 1D NMR

F-Centric NMR (Recommended)
X-Ray Crystallography
Throughput High (10-20 min)Medium (1-4 hours)Low (Days to Weeks)
Sample State SolutionSolutionSolid Crystal
C-F Coupling Problematic (Complex splitting)Eliminated (Decoupling collapses signals)N/A (Geometric measurement)
Conformation Inferential onlyDirect (via HOESY NOE contacts)Direct (Static lattice)
Sensitivity Low for C-F carbonsHigh (Signal collapse increases intensity)High (Density dependent)
Cost $


$
Table 2: Critical

F Coupling Constants (For Structural Assignment)
Coupling TypeApprox.[1] Value (Hz)Structural Insight

240 – 280Confirms direct fluorination site (ipso).

15 – 25Identifies ortho positions; sensitive to substituents.

5 – 10Identifies meta positions; Karplus-dependent (dihedral angle).

0 – 5Usually negligible unless conjugated system aids transmission.
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol 1:

F-Decoupled

C NMR
  • Objective: Simplify carbon spectrum to identify quaternary C-F centers.

  • Instrument: 400 MHz+ NMR with a probe capable of simultaneous

    
    H and 
    
    
    
    F decoupling (e.g., TBO or QNP probe).
  • Sample Prep: Dissolve ~20 mg intermediate in 0.6 mL CDCl

    
     (or DMSO-
    
    
    
    if rotamers are suspected to be fast-exchanging).
  • Pulse Sequence: Use zgpg30 modified for double decoupling.

    • Channel 1:

      
      C (Observe).
      
    • Channel 2:

      
      H (Waltz-16 decoupling).
      
    • Channel 3:

      
      F (Garph decoupling).
      
  • Parameter Optimization (Critical):

    • Relaxation Delay (

      
      ):  Set to 3–5 seconds . Fluorinated quaternary carbons have very long 
      
      
      
      relaxation times. Short
      
      
      will result in missing peaks.
    • Spectral Width: Ensure

      
      F offset (
      
      
      
      ) is centered on the fluorine signal (determine via 1D
      
      
      F first).
  • Validation: The resulting spectrum should show singlets for C-F carbons. If multiplets persist, the decoupling bandwidth or offset is incorrect.

Protocol 2: 2D

H-

F HOESY (For Atropisomer Assignment)
  • Objective: Determine if the biaryl is in a twisted cis-like or trans-like conformation.

  • Pulse Sequence: hoesyph (Phase-sensitive Heteronuclear Overhauser Spectroscopy).

  • Mixing Time (

    
    ):  Set to 400–600 ms .
    
    • Reasoning: The cross-relaxation rate (

      
      ) is slower than H-H NOE. Short mixing times (<300 ms) often yield false negatives.
      
  • Acquisition:

    • Direct Dimension (

      
      ): 
      
      
      
      H.
    • Indirect Dimension (

      
      ): 
      
      
      
      F.[2][3][4][5][6]
  • Interpretation:

    • Strong Cross-Peak: Indicates F and H are spatially close (< 4 Å).

    • Absence of Peak: Indicates F and H are distant (suggesting anti conformation or large dihedral twist).

Part 5: Visualization of Workflows
Diagram 1: Characterization Decision Tree

This workflow illustrates the logical progression from synthesis to structural confirmation, highlighting where advanced methods intervene.

CharacterizationWorkflow Start Crude Fluorinated Biaryl Intermediate Step1 1D 1H & 19F NMR (Screening) Start->Step1 Check1 Are signals distinct? Step1->Check1 PathStandard Standard 13C NMR Check1->PathStandard Yes (Simple) PathAdvanced Advanced Characterization Check1->PathAdvanced No (Complex/Overlapped) Result Structural Confirmation & Atropisomer Assignment PathStandard->Result Exp1 19F-Decoupled 13C NMR (Collapse Multiplets) PathAdvanced->Exp1 Resolve C-F Signals Exp2 1H-19F HOESY (Determine Conformation) PathAdvanced->Exp2 Resolve Stereochemistry Exp1->Result Exp2->Result

Caption: Decision matrix for selecting the appropriate spectroscopic method based on spectral complexity.

Diagram 2: HOESY Mechanistic Principle

Visualizing how magnetization transfer helps determine the twist angle in biaryl systems.

HOESY_Mechanism cluster_biaryl Biaryl Atropisomer (Twisted) F_atom 19F H_atom 1H F_atom->H_atom HOESY Signal (< 4 Angstroms) C_ring1 Ar-1 C_ring1->F_atom C_ring2 Ar-2 C_ring1->C_ring2 Restricted Rotation C_ring2->H_atom Magnetization Dipolar Coupling

Caption: Schematic of


H-

F dipolar coupling across the biaryl axis used in HOESY experiments.
References
  • Dewis, L., et al. (2019).Improving the accuracy of

    
    H-
    
    
    
    F internuclear distance measurement using 2D
    
    
    H-
    
    
    F HOESY. Magnetic Resonance in Chemistry.[3][7][8][9] [Link]
  • Smith, A. J. R., et al. (2022).

    
    F-centred NMR analysis of mono-fluorinated compounds.[10] RSC Advances.
    [Link]
    
  • LaPlante, S. R., et al. (2011). Atropisomerism in the Pharmaceutically Relevant Realm. Journal of Medicinal Chemistry. [Link]

  • Reich, H. J.

    
    F NMR Coupling Constants. University of Wisconsin-Madison / Organic Chemistry Data.
    [Link]
    

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 6-Fluoro-2-(3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Fluoro-2-(3-methylphenyl)benzoic acid. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the following recommendations are synthesized from safety data for structurally analogous compounds, including other fluorinated and methylated benzoic acid derivatives.[1][2][3][4] The principles of chemical safety dictate a cautious approach, treating this compound with the potential hazards identified in its close relatives: skin irritation, serious eye damage, and respiratory irritation.[2][3][4][5]

Immediate Safety Considerations: Hazard Assessment

Before handling 6-Fluoro-2-(3-methylphenyl)benzoic acid, it is crucial to understand its potential hazards. Based on data from similar aromatic carboxylic acids, the primary risks are:

  • Eye Contact: Expected to cause serious eye irritation or damage.[1][3][6] Immediate and thorough rinsing is critical in case of contact.[2][6]

  • Skin Contact: Likely to cause skin irritation, redness, and a burning sensation.[2][3][5]

  • Inhalation: Inhaling dust from the solid compound may lead to respiratory tract irritation.[2][4]

  • Ingestion: While oral toxicity data is not available for this specific compound, ingestion of similar chemicals can be harmful.[2]

Hazard Summary Table
Hazard ClassificationAnticipated Risk LevelPrimary Routes of Exposure
Acute Eye Irritation/DamageHighDirect contact with dust or splashes
Skin IrritationModerateDirect contact
Respiratory Tract IrritationModerateInhalation of dust
Acute Oral ToxicityUnknown, assumed moderateIngestion

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE should always be based on a thorough risk assessment of the specific procedures being performed.

Core PPE Requirements
PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[7][8]Protects against dust particles and potential splashes of solutions containing the compound. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[9][10]Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[2]
Body Protection A flame-resistant lab coat or chemical-resistant apron.[8][11]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust cannot be controlled, a NIOSH-approved respirator is necessary.[6][7]Minimizes the inhalation of airborne particles.
Glove Selection and Use

No single glove material protects against all chemicals.[12] For handling 6-Fluoro-2-(3-methylphenyl)benzoic acid, nitrile or neoprene gloves are recommended as they provide good resistance to a range of chemicals, including acids and organic solvents.[9][10] Always check the manufacturer's chemical resistance guide for specific breakthrough times.

PPE_Decision_Flow Start Handling 6-Fluoro-2-(3-methylphenyl)benzoic acid CorePPE Minimum PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat Start->CorePPE CheckSolid Is the compound in solid/powder form? CheckSolution Is the compound in a solution? CheckSolid->CheckSolution No FumeHood Work in a certified chemical fume hood? CheckSolid->FumeHood Yes SplashHazard Is there a splash hazard? CheckSolution->SplashHazard Yes CorePPE->CheckSolid AddRespirator Add NIOSH-approved respirator FumeHood->AddRespirator No Proceed Proceed with experiment FumeHood->Proceed Yes AddRespirator->Proceed SplashHazard->Proceed No FaceShield Add face shield over goggles SplashHazard->FaceShield Yes FaceShield->Proceed

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is paramount for safety and experimental integrity.

Preparation and Weighing
  • Designated Area: Conduct all handling of the solid compound within a designated area, such as a chemical fume hood or a ventilated enclosure, to contain any dust.[13]

  • Decontamination: Before starting, ensure the work area is clean and free of incompatible materials.[13]

  • Weighing: If weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure. Use smooth, deliberate motions to avoid generating airborne dust.

  • Container Labeling: All containers holding the compound must be clearly labeled with its name and associated hazards.[14][15]

Dissolution and Reaction
  • Solvent Addition: When dissolving the solid, add the solvent to the solid slowly to prevent splashing.

  • Temperature Control: Be aware that some dissolution processes can be exothermic. Monitor the temperature and have a cooling bath ready if necessary.

  • Closed Systems: Whenever possible, perform reactions in a closed system to prevent the release of vapors or aerosols.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep1 Don PPE Prep2 Prepare designated work area (fume hood) Prep1->Prep2 Prep3 Assemble necessary equipment Prep2->Prep3 Handling1 Weigh solid compound in ventilated enclosure Prep3->Handling1 Handling2 Transfer to reaction vessel Handling1->Handling2 Handling3 Slowly add solvent Handling2->Handling3 Cleanup1 Decontaminate equipment Handling3->Cleanup1 Cleanup2 Segregate and label waste Cleanup1->Cleanup2 Cleanup3 Dispose of waste per institutional guidelines Cleanup2->Cleanup3

Emergency and Disposal Plan

Preparedness for accidents and a clear disposal pathway are non-negotiable aspects of laboratory safety.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2][16] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2][4]

  • Spill: For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[2][17] Do not use water to clean up as this may create a slurry that is more difficult to contain. The spill area should then be decontaminated.

Waste Disposal
  • Segregation: All waste containing 6-Fluoro-2-(3-methylphenyl)benzoic acid, including contaminated gloves, paper towels, and excess material, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Incompatible Wastes: Do not mix this waste with incompatible materials, such as strong oxidizing agents or bases, which could cause a vigorous reaction.[1][18]

  • Institutional Guidelines: Disposal must be in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Never dispose of this chemical down the drain.[7]

Storage

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight.[7][17]

  • Containers: Keep the container tightly closed to prevent moisture absorption and contamination.[7]

  • Segregation: Store away from incompatible materials, particularly strong bases and oxidizing agents.[15][17][18]

By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with 6-Fluoro-2-(3-methylphenyl)benzoic acid and maintain a safe and productive laboratory environment.

References

  • Safety Data Sheet: 3-Methylbenzoic acid - Carl ROTH. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG. (2023, December 12). Retrieved from [Link]

  • Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022 - Redox. (2022, November 14).
  • Safety Data Sheet: Benzoic acid - Carl ROTH. (n.d.).
  • 3-Fluoro-2-methylbenzoic acid - SAFETY DATA SHEET. (2025, December 25).
  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US - SDS Manager. (2026, January 26).
  • Working with Corrosives Guideline. (n.d.).
  • How To Handle Corrosive Chemicals. (2024, June 5).
  • Personal Protective Equipment Hand and Arm Protection (Appendix D). (n.d.).
  • Benzoic acid AGR - Labbox. (n.d.).
  • Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.).
  • BENZOIC ACID - Alpha Resources. (2021, February 19).
  • 2,6-Difluoro-3-methylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Everything You Need to Know About Chemical Resistant Gloves - HANVO Safety. (n.d.).
  • Understanding Chemical-Resistant Gloves for Hand Safety - SafetyCulture Marketplace. (2025, April 19).
  • Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025, February 3).
  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from University of California, San Francisco.
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.).
  • Personal Protective Equipment Selection Guide. (2015, July 22).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.